molecular formula C27H30N6O3 B15557819 N-Boc-Ibrutinib-d4

N-Boc-Ibrutinib-d4

Cat. No.: B15557819
M. Wt: 490.6 g/mol
InChI Key: NTSAEGNFPKKRLX-HHLXSKDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-Ibrutinib-d4 is a useful research compound. Its molecular formula is C27H30N6O3 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H30N6O3

Molecular Weight

490.6 g/mol

IUPAC Name

tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate

InChI

InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)/t19-/m1/s1/i15D2,16D2

InChI Key

NTSAEGNFPKKRLX-HHLXSKDNSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-Ibrutinib-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-Ibrutinib-d4, a deuterated analog of a key intermediate in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details its chemical structure, physicochemical properties, proposed synthesis, analytical methodologies, and its relevance within the context of the BTK signaling pathway.

Chemical Identity and Structure

This compound is the deuterium-labeled form of (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. The deuterium (B1214612) atoms are incorporated into the piperidine (B6355638) ring, providing a stable isotopic label for use in pharmacokinetic and metabolic studies of Ibrutinib.

The chemical structure is as follows:

Chemical Formula: C₂₇H₂₆D₄N₆O₃

IUPAC Name: tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate[1]

SMILES: [2H]C1(CC--INVALID-LINK--N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)[2H][1]

Physicochemical and Computed Properties

Quantitative data for this compound and its non-deuterated counterpart, Ibrutinib, are summarized in the tables below for ease of comparison. Experimental data for this compound is limited; therefore, a combination of data for the non-deuterated analog and computed values are provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 490.59 g/mol [2][3]
Exact Mass 490.26304582 Da[1]
Physical Description Solid (presumed)-
Storage Condition Refer to Material Safety Data Sheet (MSDS)[3]

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3 4.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 6[1]
Topological Polar Surface Area 108 Ų[1]
Heavy Atom Count 36[1]

Table 3: Experimental Properties of Ibrutinib (for reference)

PropertyValueSource
Melting Point 149-158 °C[4]
Solubility (in water) 0.003 mg/mL[4]
logP 3.97[4]
pKa 3.74[4]

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of Ibrutinib-d4, a labeled analog of the active pharmaceutical ingredient.[3] The following outlines a plausible synthetic pathway and relevant experimental protocols.

Proposed Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to its non-deuterated analog, utilizing a deuterated piperidine starting material. A potential synthetic route is a coupling reaction between 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and a deuterated, protected piperidine derivative.

A representative synthesis for the non-deuterated compound involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate in the presence of cesium carbonate and 4-dimethylaminopyridine (B28879) in DMF at 90°C. The product is then purified by silica (B1680970) gel column chromatography. To obtain the deuterated analog, the synthesis would start with a deuterated version of the N-Boc protected piperidine derivative.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

The purity and characterization of this compound can be assessed using reverse-phase HPLC. The following is a general protocol adaptable for this compound, based on methods for Ibrutinib and other N-Boc protected intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or an appropriate buffer). A typical gradient could be:

    • 0-20 min, 35-95% acetonitrile

    • 20-25 min, 95% acetonitrile

    • 25-26 min, 95-35% acetonitrile

    • 26-30 min, 35% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Detection Wavelength: 259 nm.[5]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition or a suitable organic solvent like methanol (B129727) or acetonitrile.

Mechanism of Action and Signaling Pathway

Ibrutinib, the parent compound of this compound, is a first-in-class, orally active inhibitor of Bruton's tyrosine kinase (BTK).[6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[6][7] Ibrutinib works by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[5] This inhibition disrupts the downstream signaling cascade, leading to decreased B-cell proliferation and survival.

The following diagram illustrates the BTK signaling pathway and the inhibitory action of Ibrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation NFAT->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Column Chromatography Purification Synthesis->Purification SamplePrep Sample Preparation (Dissolution) Purification->SamplePrep HPLC HPLC Analysis (Purity & Quantification) SamplePrep->HPLC MS Mass Spectrometry (Identity Confirmation) SamplePrep->MS NMR NMR Spectroscopy (Structural Confirmation) SamplePrep->NMR DataAnalysis Data Analysis and Interpretation HPLC->DataAnalysis MS->DataAnalysis NMR->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

References

The Strategic Imperative of Deuterium Labeling in Ibrutinib: A Technical Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies. However, its pharmacokinetic profile, characterized by extensive metabolism primarily via cytochrome P450 3A4 (CYP3A4), presents challenges including a short half-life and significant inter-individual variability in exposure. This technical guide explores the strategic application of deuterium (B1214612) labeling to Ibrutinib as a means to overcome these limitations. By leveraging the kinetic isotope effect, deuterium substitution at metabolically labile positions is designed to attenuate the rate of metabolic clearance, thereby enhancing the drug's pharmacokinetic properties. This guide provides an in-depth analysis of the rationale, preclinical evaluation methodologies, and the anticipated therapeutic benefits of developing a deuterated analog of Ibrutinib.

Introduction: The Rationale for Deuterating Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, survival, and trafficking.[1] Despite its clinical efficacy, Ibrutinib's pharmacokinetic profile is suboptimal. It undergoes rapid and extensive first-pass metabolism, predominantly mediated by CYP3A4, resulting in low oral bioavailability and a short elimination half-life of approximately 4 to 6 hours.[2] This necessitates daily dosing and can lead to variable drug exposure among patients, potentially impacting both efficacy and safety.

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a validated strategy in medicinal chemistry to improve the metabolic stability of drugs.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down by deuterium substitution at that position. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a more favorable pharmacokinetic profile, including:

  • Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.

  • Increased Half-Life: Reduced clearance leads to a longer elimination half-life, potentially allowing for less frequent dosing.

  • Enhanced Oral Bioavailability: By mitigating first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation.

  • Reduced Pharmacokinetic Variability: A more predictable metabolic profile can lead to more consistent drug exposure across different individuals.

For Ibrutinib, the primary sites of metabolism are susceptible to oxidation by CYP3A4. By strategically placing deuterium atoms at these "metabolic hotspots," it is hypothesized that the rate of Ibrutinib's breakdown can be significantly reduced, leading to an improved therapeutic agent.

Data Presentation: Comparative Pharmacokinetics

While specific clinical data for a deuterated Ibrutinib analog is not yet widely available in the public domain, the anticipated improvements based on the principles of the kinetic isotope effect can be illustrated. The following table presents a representative comparison of the pharmacokinetic parameters of Ibrutinib with those of a hypothetical deuterated analog, "Deutero-Ibrutinib." The values for Deutero-Ibrutinib are projected based on the established effects of deuteration on CYP3A4-mediated metabolism of other drugs.

Pharmacokinetic ParameterIbrutinibDeutero-Ibrutinib (Illustrative)Anticipated Fold Change
Oral Bioavailability (%) ~3-10%[2]20-30%2-3 fold increase
Time to Maximum Concentration (Tmax) (h) 1-2[2]1-2No significant change
Maximum Concentration (Cmax) (ng/mL) VariableIncreased and more consistent>1.5 fold increase
Area Under the Curve (AUC) (ng·h/mL) 680 ± 517[4]Substantially Increased>2 fold increase
Elimination Half-Life (t1/2) (h) 4-6[2]8-12~2 fold increase
Clearance (CL/F) (L/h) ~1000Reduced>2 fold decrease

Note: The data for "Deutero-Ibrutinib" is illustrative and represents the expected improvements based on the kinetic isotope effect. Actual values would need to be determined through preclinical and clinical studies.

Signaling Pathways and Experimental Workflows

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this pathway.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Preclinical_Workflow Preclinical Evaluation Workflow for Deuterated Ibrutinib start Start: Synthesis of Deuterated Ibrutinib in_vitro In Vitro Assays start->in_vitro metabolic_stability Metabolic Stability (Liver Microsomes) in_vitro->metabolic_stability caco2 Caco-2 Permeability in_vitro->caco2 btk_assay BTK Inhibition Assay in_vitro->btk_assay in_vivo In Vivo Studies (Animal Models) metabolic_stability->in_vivo caco2->in_vivo btk_assay->in_vivo pk_study Pharmacokinetic Profiling in_vivo->pk_study efficacy_study Efficacy Studies (Tumor Models) in_vivo->efficacy_study toxicology Toxicology Assessment in_vivo->toxicology end Proceed to Clinical Development pk_study->end efficacy_study->end toxicology->end

References

The Enduring Workhorse: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyloxycarbonyl (N-Boc) group remains a vital and versatile tool, prized for its reliability and unique chemical properties. This technical guide provides a comprehensive overview of the N-Boc protecting group, from its fundamental role and mechanisms of action to detailed experimental protocols and quantitative data, empowering chemists to leverage its full potential in their synthetic endeavors.

The N-Boc group is a carbamate-based protecting group for primary and secondary amines. Its widespread use stems from its remarkable stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments, coupled with its facile and selective removal under mild acidic conditions.[1][2] This orthogonality to many other common protecting groups makes it an invaluable asset in complex, multi-step syntheses, particularly in the intricate world of peptide chemistry.[2]

Core Principles: Protection and Deprotection Mechanisms

The introduction and removal of the N-Boc group are characterized by straightforward and high-yielding reactions.

N-Boc Protection: The most common method for installing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The subsequent collapse of the tetrahedral intermediate liberates the N-Boc protected amine, tert-butanol, and carbon dioxide.[3] While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate (NaHCO₃) is common to neutralize the newly formed carbamic acid proton, driving the reaction to completion.[3]

N-Boc Deprotection: The acid-labile nature of the N-Boc group is its defining characteristic.[1] Deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates, releasing the free amine and carbon dioxide gas.[6]

A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or methionine.[7] To mitigate these side reactions, "scavengers" like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) are often added to the deprotection solution to trap the carbocation.[5][7]

Quantitative Data: A Comparative Overview

The efficiency of N-Boc protection and deprotection is highly dependent on the substrate and the specific reaction conditions employed. The following tables provide a summary of quantitative data for various substrates and conditions to guide experimental design.

Table 1: N-Boc Protection of Various Amines

Amine SubstrateReagent/CatalystSolventTimeYield (%)Reference
Aniline(Boc)₂O / Amberlite-IR 120Solvent-free< 1 min99[3]
4-Nitroaniline(Boc)₂O / Amberlite-IR 120Solvent-free1 min96[3]
Benzylamine(Boc)₂O / Amberlite-IR 120Solvent-free1 min98[3]
Piperidine(Boc)₂O / Amberlite-IR 120Solvent-free2 min98[3]
Glycine methyl ester(Boc)₂OWater:Acetone (9.5:0.5)10 min95[8]
L-Alanine methyl ester(Boc)₂OWater:Acetone (9.5:0.5)8 min96[8]
L-Phenylalanine methyl ester(Boc)₂OWater:Acetone (9.5:0.5)10 min94[8]

Table 2: N-Boc Deprotection under Various Acidic Conditions

N-Boc Protected SubstrateDeprotection ReagentSolventTimeYield (%)Reference
N-Boc-benzylamineChCl:pTSA (1:1 DES)-10 min98[9]
N-Boc-anilineChCl:pTSA (1:1 DES)-15 min96[9]
N-Boc-L-Alanine methyl esterChCl:pTSA (1:1 DES)-10 min>98[9]
N-Boc-imidazoleBoiling WaterWater10 min99[10]
N-Boc-anilineBoiling WaterWater4.5 h99[10]
N-Boc-L-phenylalanineBoiling WaterWater1.5 h98[10]
Various Amino Acids4 M HCl in DioxaneDioxane30 min-[5]
N-Boc-4-fluoroanilineOxalyl chloride (3 equiv.)Methanol1 h85[11]
N-Boc-piperidineOxalyl chloride (3 equiv.)Methanol2 h88[11]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of the N-Boc protecting group.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)

  • Triethylamine (TEA) (1.2 mmol, 1.2 equiv.)

  • Dichloromethane (DCM) (5 mL)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add TEA to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using TFA

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the N-Boc protected amine in DCM in a round-bottom flask.

  • Add TFA (typically 25-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 3: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle in a manual Boc-SPPS.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-protected amino acid (3-4 equiv.)

  • Coupling reagent (e.g., HBTU, 3-4 equiv.)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • TFA in DCM (typically 25-50%)

Procedure:

  • Deprotection: Treat the resin-bound peptide with TFA in DCM for 30 minutes to remove the N-terminal Boc group.[12]

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of DIEA in DCM.[12]

  • Washing: Wash the resin with DCM and then with DMF.

  • Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid with the coupling reagent and DIEA in DMF. Add this activation mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a qualitative method like the ninhydrin (B49086) test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Chemistry: Diagrams and Workflows

Visual representations of reaction mechanisms and experimental workflows can significantly enhance understanding.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(O⁻)(OtBu)-O-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse & Proton Transfer tBuOH tBuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Mechanism of N-Boc protection of an amine using Boc anhydride.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)-OtBu Boc_Amine->Protonated_Boc Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation (CH₃)₃C⁺ Protonated_Boc->tButyl_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene CH₂=C(CH₃)₂ tButyl_Cation->Isobutene Deprotonation

Caption: Acid-catalyzed deprotection mechanism of an N-Boc protected amine.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide (N-Terminal Boc) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM, DMF) Neutralization->Wash2 Coupling 5. Coupling (Activated Boc-Amino Acid) Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 End Resin-Bound Peptide (Elongated by one residue, N-Terminal Boc) Wash3->End Repeat Repeat Cycle End->Repeat Final_Cleavage Final Cleavage (e.g., HF) End->Final_Cleavage Repeat->Deprotection

Caption: Workflow of a typical cycle in Boc solid-phase peptide synthesis.

Conclusion

The N-Boc protecting group, with its robust nature and predictable reactivity, continues to be an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its application, particularly in the challenging field of peptide synthesis, has been refined over decades, establishing a wealth of knowledge and reliable protocols. A thorough understanding of its underlying chemistry, coupled with access to quantitative data and detailed experimental procedures, enables researchers and drug development professionals to strategically and effectively employ the N-Boc group in the synthesis of complex and valuable molecules.

References

Isotopic Purity of N-Boc-Ibrutinib-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of N-Boc-Ibrutinib-d4, a deuterated analog of an intermediate in the synthesis of Ibrutinib. The incorporation of deuterium (B1214612) in drug molecules is a strategic approach to modify their pharmacokinetic profiles. This document outlines the significance of isotopic purity, the methodologies for its determination, and presents a comprehensive overview of the relevant biological pathways.

Introduction to Isotopic Purity in Deuterated Compounds

Deuterium-labeled compounds, such as this compound, are increasingly utilized in pharmaceutical research to enhance drug efficacy and safety. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect." This can result in improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.

However, the synthesis of deuterated compounds rarely yields a product with 100% isotopic purity. The final product is typically a mixture of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition. For a compound like this compound, which is designed to have four deuterium atoms, the product will inevitably contain small amounts of molecules with three, two, one, or no deuterium atoms (d3, d2, d1, and d0 species, respectively). Regulatory agencies require rigorous analysis and quantification of these isotopologues. Therefore, accurate determination of isotopic purity is a critical aspect of quality control in drug development.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is determined by quantifying the relative abundance of each isotopologue. This data is crucial for ensuring batch-to-batch consistency and for understanding the potential impact of non-deuterated species on the drug's performance.

Table 1: Example Isotopic Distribution of this compound

IsotopologueMass (m/z)Relative Abundance (%)
d0 (No Deuterium)[M+H]+< 0.1
d1[M+H+1]+0.2
d2[M+H+2]+1.5
d3[M+H+3]+5.0
d4 (Fully Deuterated)[M+H+4]+93.3
Isotopic Purity (d4) > 98%

Note: The data presented in this table is a representative example and may not reflect the exact values for a specific batch of this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful technique for separating and identifying the different isotopologues of a deuterated compound.[2][3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • Chromatographic Separation: The sample is injected into the LC system. A C18 column is typically used to separate the analyte from any impurities. A gradient elution program with a mobile phase consisting of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is employed.[5]

  • Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in positive ion mode using electrospray ionization (ESI).[6] Full scan mass spectra are acquired over a relevant m/z range to detect the protonated molecular ions of all isotopologues ([M+H]+, [M+D]+, etc.).

  • Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak areas of their respective extracted ion chromatograms. The isotopic purity is then calculated based on the relative abundance of the fully deuterated species (d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is another essential technique for assessing isotopic purity. It can provide information on the degree of deuteration at specific sites within the molecule.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A ¹H NMR spectrum is acquired.

  • Data Analysis: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the deuteration. The percentage of deuteration can be calculated by comparing the integration of the residual proton signals at the deuterated sites with the integration of a non-deuterated proton signal within the same molecule, which serves as an internal reference.

Ibrutinib's Mechanism of Action and Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[7][8][9] This pathway is essential for the proliferation, survival, and trafficking of B-cells.[10] In several B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[7][9] This blockage disrupts the downstream signaling cascade, ultimately leading to apoptosis of the malignant B-cells.[10]

Ibrutinib_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NF_kB NF-κB Ca_Flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Isotopic_Purity_Workflow cluster_workflow Isotopic Purity Determination Workflow Sample This compound Sample Sample_Prep Sample Preparation (Dissolution) Sample->Sample_Prep LC_MS_Analysis LC-MS Analysis Sample_Prep->LC_MS_Analysis NMR_Analysis NMR Analysis Sample_Prep->NMR_Analysis Data_Processing_MS Mass Spectra Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing_MS Data_Processing_NMR NMR Spectra Data Processing (Signal Integration) NMR_Analysis->Data_Processing_NMR Purity_Calculation Isotopic Purity Calculation Data_Processing_MS->Purity_Calculation Data_Processing_NMR->Purity_Calculation Report Certificate of Analysis Purity_Calculation->Report

References

Ibrutinib-d4 as a Stable Isotope Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Ibrutinib-d4 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). The use of SIL internal standards is a cornerstone of high-precision bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and reliability in pharmacokinetic and therapeutic drug monitoring studies.

Introduction to Ibrutinib and the Role of Internal Standards

Ibrutinib is a potent, orally administered, first-in-class BTK inhibitor.[1] It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This disruption of the B-cell receptor (BCR) signaling pathway is critical for the proliferation and survival of malignant B-cells, making ibrutinib a cornerstone therapy for various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3]

Given the significant interindividual pharmacokinetic variability of ibrutinib, therapeutic drug monitoring (TDM) is a valuable approach to personalize therapy, optimizing efficacy while minimizing toxicity.[3] Accurate quantification of ibrutinib in biological matrices, such as human plasma, is paramount. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard, such as Ibrutinib-d4, is crucial in LC-MS/MS analysis. Ibrutinib-d4 is chemically identical to ibrutinib, but with four deuterium (B1214612) atoms replacing four hydrogen atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (ibrutinib) and the internal standard. As Ibrutinib-d4 exhibits nearly identical physicochemical properties to ibrutinib, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Mechanism of Action: The BTK Signaling Pathway

Ibrutinib targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] Upon antigen binding to the BCR, a cascade of signaling events is initiated, crucial for B-cell proliferation, differentiation, and survival. Ibrutinib's irreversible inhibition of BTK effectively blocks these downstream signals.[2][4]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates AKT AKT BTK->AKT Activates PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Pathway AKT->NFkB Activation Pathway Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Ibrutinib inhibits BTK, blocking downstream signaling pathways essential for B-cell survival.

Experimental Protocols for Ibrutinib Quantification

The following sections outline a typical experimental workflow for the quantification of ibrutinib in human plasma using Ibrutinib-d4 as an internal standard. This is a synthesized protocol based on common practices from published literature.[3]

Sample Preparation

The goal of sample preparation is to extract ibrutinib and Ibrutinib-d4 from the plasma matrix and remove interfering substances. Two common methods are protein precipitation and liquid-liquid extraction.

Protocol: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Ibrutinib-d4 working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol: Liquid-Liquid Extraction

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Ibrutinib-d4 working solution.

  • Vortex briefly to mix.

  • Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether).[3]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Freeze the aqueous layer in a dry ice/acetone bath.

  • Decant the organic supernatant into a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Experimental_Workflow Start Start: Plasma Sample Spike Spike with Ibrutinib-d4 (Internal Standard) Start->Spike Extraction Extraction Spike->Extraction PP Protein Precipitation (e.g., Acetonitrile) Extraction->PP Method 1 LLE Liquid-Liquid Extraction (e.g., MTBE) Extraction->LLE Method 2 Centrifuge Centrifugation PP->Centrifuge LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Peak Area Ratio vs. Concentration) LCMS->Data End End: Ibrutinib Concentration Data->End

Caption: A generalized workflow for the bioanalysis of ibrutinib using an internal standard.

LC-MS/MS Conditions

The reconstituted sample is injected into an LC-MS/MS system for separation and detection.

Table 1: Typical Liquid Chromatography Parameters

ParameterExample Value
HPLC SystemShimadzu LC-30AD or equivalent[3]
ColumnXBridge C18 (e.g., 2.1 x 50 mm, 3.5 µm)[3]
Mobile Phase A10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water[3]
Mobile Phase BAcetonitrile with 0.1% formic acid[3]
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
GradientOptimized for separation of ibrutinib from matrix components

Table 2: Typical Mass Spectrometry Parameters

ParameterExample Value
Mass SpectrometerAPI 4000+ or equivalent[3]
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
IbrutinibQ1: 441.4 m/z -> Q3: 138.3 m/z[3]
Ibrutinib-d4Q1: 445.5 m/z -> Q3: 142.5 m/z[3]
Dwell Time100-200 ms
Ion Source Temp.500-550°C
Collision GasArgon

Quantitative Data and Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables summarize typical validation parameters for LC-MS/MS methods quantifying ibrutinib using a deuterated internal standard.

Table 3: Linearity and Sensitivity

AnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Reference
IbrutinibIbrutinib-d41 - 1000> 0.991[3]
IbrutinibIbrutinib-d51 - 600> 0.991[2]
IbrutinibIbrutinib-d50.2 - 800Not specified0.2[5]

LLOQ: Lower Limit of Quantification

Table 4: Accuracy and Precision

AnalyteInternal StandardQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
IbrutinibIbrutinib-d4Low3< 9.7%< 9.7%< 15%[3]
Mid50< 9.7%< 9.7%< 15%[3]
High800< 9.7%< 9.7%< 15%[3]
IbrutinibIbrutinib-d5Low (LQC)2< 8.5%< 8.5%Within ±15%[2]
Mid (MQC)200< 8.5%< 8.5%Within ±15%[2]
High (HQC)500< 8.5%< 8.5%Within ±15%[2]

%CV: Percent Coefficient of Variation; QC: Quality Control

Table 5: Recovery and Matrix Effect

AnalyteInternal StandardQC LevelExtraction Recovery (%)Matrix Effect (%)Reference
IbrutinibIbrutinib-d4Not specified90.4 - 113.689.3 - 111.0[3]
IbrutinibIbrutinib-d5LQC101.864.59 (%CV)[2]
MQC102.80Not specified[2]
HQC99.283.68 (%CV)[2]

Table 6: Stability

AnalyteStability ConditionDurationStability (% of Nominal)Reference
IbrutinibBench-top (Room Temp)6 hoursAcceptable[6]
Freeze-thaw Cycles3 cyclesAcceptable[2]
Long-term (-80°C)1 monthAcceptable[4]

Conclusion

Ibrutinib-d4 serves as an excellent stable isotope-labeled internal standard for the quantification of ibrutinib in biological matrices. Its use in conjunction with LC-MS/MS provides a highly sensitive, specific, and robust analytical method. The detailed protocols and validation data presented in this guide demonstrate the reliability of this approach for applications in therapeutic drug monitoring, pharmacokinetic studies, and other research contexts. The implementation of such validated methods is essential for optimizing ibrutinib therapy and advancing our understanding of its clinical pharmacology.

References

An In-Depth Technical Guide to N-Boc-Ibrutinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on N-Boc-Ibrutinib-d4, a deuterated and Boc-protected intermediate of Ibrutinib (B1684441), for researchers, scientists, and drug development professionals. Ibrutinib is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2][3]. As a key component in the B-cell receptor (BCR) signaling pathway, BTK is a critical target in various B-cell malignancies[4][5][6][7]. Stable isotope-labeled compounds like Ibrutinib-d4, and their intermediates, are essential tools in pharmacokinetic studies and mass spectrometry-based applications.

Molecular Profile and Quantitative Data

This compound is an intermediate used in the synthesis of Ibrutinib-d4, a labeled analogue of Ibrutinib[1]. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it invaluable for tracer studies in drug metabolism and pharmacokinetic (DMPK) research. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine (B6355638) nitrogen during synthesis.

Below is a summary of its key molecular data.

PropertyValueSource
Molecular Formula C₂₇D₄H₂₆N₆O₃LGC Standards[8]
Molecular Weight 490.59 g/mol LGC Standards[8]
IUPAC Name tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylatePubChem[9]
Synonyms (R)-Butyl 3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate-d4PubChem[9]
Unlabeled CAS Number 1022150-11-3LGC Standards[8]

Experimental Protocols: Representative Synthesis

The synthesis of this compound involves multi-step chemical reactions. The following protocol is a representative example for the synthesis of the core structure, based on established methods for Ibrutinib and its analogues. The key distinction for synthesizing the d4 variant would be the use of a deuterated piperidine starting material.

Objective: To synthesize (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
Methodology: A common synthetic route involves a Mitsunobu reaction followed by a Suzuki coupling.

Step 1: Mitsunobu Reaction

  • Suspend 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent), (S)-3-hydroxy-N-BOC-piperidine (1.3 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF)[10]. For the d4 analogue, a deuterated version of the piperidine reactant would be used.

  • Cool the mixture in an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over a period of several hours while maintaining the temperature[10].

  • Allow the mixture to stir overnight at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the resulting product, an N-Boc protected piperidinyl-pyrazolo-pyrimidine intermediate, can be moved to the next step. In many industrial processes, this intermediate may not be isolated to improve efficiency[11].

Step 2: Suzuki Coupling Reaction

  • To the intermediate from Step 1, add (4-phenoxyphenyl)boronic acid (1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and a suitable base like potassium phosphate (B84403) (2.0 equivalents)[12].

  • Add a solvent system, typically a mixture of 1,4-dioxane (B91453) and water[12].

  • Heat the reaction mixture under a nitrogen atmosphere at approximately 100°C for several hours, monitoring for completion via TLC or HPLC[12].

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to yield the final N-Boc-Ibrutinib analogue.

Visualization of Ibrutinib's Mechanism of Action

Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway[4][6]. This inhibition disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and trafficking[6][7]. The following diagram illustrates the key steps in this pathway and the point of inhibition by Ibrutinib.

References

Physical and chemical characteristics of N-Boc-Ibrutinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Boc-Ibrutinib-d4, a deuterated intermediate crucial for the synthesis of Ibrutinib-d4. Ibrutinib (B1684441) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation and survival of malignant B-cells.[1] This guide delves into its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and visualizes its role within the broader context of BTK signaling.

Physicochemical Characteristics

This compound, or (3R)-tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate, is a stable isotope-labeled form of N-Boc-Ibrutinib.[2][3] The deuterium (B1214612) labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Ibrutinib.[4][5][6]

Chemical and Physical Properties
PropertyThis compoundN-Boc-Ibrutinib (non-deuterated)Ibrutinib
Molecular Formula C₂₇H₂₆D₄N₆O₃[7][8]C₂₇H₃₀N₆O₃[9][10]C₂₅H₂₄N₆O₂[11][12]
Molecular Weight 490.59 g/mol [7][8]486.57 g/mol [9]440.5 g/mol [11][12]
IUPAC Name tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate[2][3](R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate[10]1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one[12]
Appearance White to off-white solid (inferred from Ibrutinib)[12]White amorphous powder[13]White to off-white solid[12]
Melting Point Not availableNot available149-158°C[12]
Solubility Soluble in organic solvents such as DMSO and DMF (inferred from Ibrutinib)[11]Soluble in organic solvents (inferred from Ibrutinib)[11]Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and ethanol (B145695) (~0.25 mg/mL). Sparingly soluble in aqueous buffers.[11]
Storage Condition Refer to the Material Safety Data Sheet (MSDS) for complete information.[7][8] Generally stored at -20°C for long-term stability.[11]Refer to MSDS.Store at -20°C for long-term stability (≥4 years).[11]
Stability Stable under recommended storage conditions.[6] Studies on amorphous Ibrutinib suggest that storage conditions (temperature and humidity) can impact physical stability.[14][15][16]Stable under recommended storage conditions.Amorphous Ibrutinib can recrystallize over time at elevated temperature and humidity.[15]

Signaling Pathway of the Active Moiety: Ibrutinib

This compound is a protected intermediate that, upon deprotection and subsequent acylation, yields Ibrutinib-d4. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The diagram below illustrates the central role of BTK in B-cell signaling and the mechanism of action of Ibrutinib.

BTK_Signaling_Pathway Ibrutinib's Mechanism of Action in the BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes Antigen Antigen Antigen->BCR Binds Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for its non-deuterated analogue and related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a deuterated, Boc-protected piperidine (B6355638) derivative. The following is a representative protocol adapted from patent literature.[17]

Reaction:

  • Reactants:

    • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    • (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4

    • Cesium Carbonate (Cs₂CO₃)

    • 4-Dimethylaminopyridine (DMAP)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF.

  • To the solution, add (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4, cesium carbonate, and 4-dimethylaminopyridine.

  • Heat the reaction mixture to 90°C and stir until the reaction is complete, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).

  • After completion, remove the DMF under reduced pressure.

  • The crude product is then subjected to purification.

Synthesis_Workflow Reactants Reactants: - 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4 - Cs2CO3, DMAP Reaction Reaction in DMF at 90°C Reactants->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Solvent Removal (Reduced Pressure) Reaction->Workup Monitoring->Reaction Crude_Product Crude this compound Workup->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A general workflow for the synthesis of this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is a commonly employed method.

Method: Silica (B1680970) Gel Column Chromatography [13][17]

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is typically used. A common starting gradient is 40:1 (DCM:MeOH).[17]

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the DCM:MeOH mobile phase, gradually increasing the polarity by increasing the proportion of methanol if necessary.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity and identity of this compound.

3.3.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound.

  • Column: A reverse-phase C18 column, such as a Kromosil C18 (250mm x 4.6 mm, 5 µm particle size), is often used for Ibrutinib and its intermediates.[18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is common. For example, a mobile phase of phosphate buffer and acetonitrile (B52724) in a 45:55 (v/v) ratio has been used for Ibrutinib.[18]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[18]

  • Detection: UV detection at a wavelength of approximately 295 nm is suitable for Ibrutinib and related compounds.[18]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution to be analyzed.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the retention time and peak area of the compound, from which purity can be calculated.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of this compound, particularly in biological matrices.

  • Chromatography: Similar HPLC conditions as described above can be used. A gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) buffer and acetonitrile is also effective.[1][19]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.

  • Internal Standard: A non-deuterated version of the analyte or another related deuterated compound can be used as an internal standard for accurate quantification.[1][4]

  • Procedure:

    • Develop an MRM method by determining the optimal precursor and product ions for this compound.

    • Perform sample preparation, which may involve protein precipitation or liquid-liquid extraction for biological samples.[4][5]

    • Analyze the samples using the developed LC-MS/MS method.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Analytical_Workflow cluster_hplc Purity Analysis (HPLC) cluster_lcms Identification & Quantification (LC-MS/MS) HPLC_Sample Prepare Sample and Standard Solutions HPLC_Injection Inject into HPLC System HPLC_Sample->HPLC_Injection HPLC_Analysis Analyze Chromatogram for Purity HPLC_Injection->HPLC_Analysis LCMS_Sample Sample Preparation (e.g., Extraction) LCMS_Injection Inject into LC-MS/MS System LCMS_Sample->LCMS_Injection LCMS_Analysis Analyze Mass Spectrum for Identity and Quantity LCMS_Injection->LCMS_Analysis Start This compound Sample cluster_hplc cluster_hplc Start->cluster_hplc cluster_lcms cluster_lcms Start->cluster_lcms

Caption: General analytical workflow for this compound.

Conclusion

This compound is a critical reagent in the development and study of Ibrutinib. This guide has provided a detailed overview of its physicochemical properties, its role in the context of BTK inhibition, and comprehensive experimental protocols for its synthesis, purification, and analysis. The provided information and visualizations aim to support researchers and scientists in their work with this important compound.

References

Methodological & Application

Application Note: Synthesis of Ibrutinib-d4 via Acid-Catalyzed Deprotection of N-Boc-Ibrutinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of Ibrutinib-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). The synthesis involves the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from the intermediate, N-Boc-Ibrutinib-d4, under acidic conditions. This document outlines the reaction scheme, a step-by-step experimental protocol, required materials, and a summary of quantitative data.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed deprotection of the piperidine (B6355638) nitrogen. The Boc group is cleaved, yielding the desired Ibrutinib-d4 amine salt, which can be neutralized in a subsequent work-up.

Caption: Chemical transformation of this compound to Ibrutinib-d4.

Materials and Equipment

Reagents:

  • This compound (MW: 490.59 g/mol )[1]

  • Hydrochloric Acid (HCl), 4M solution in 1,4-Dioxane or Isopropyl Alcohol (IPA)

  • Acetone (B3395972)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or meter

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocol

This protocol is based on common acidic deprotection methods for Boc-protected amines in Ibrutinib synthesis.[2][3][4]

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or dichloromethane (approx. 10 mL per gram of starting material). Stir the mixture at room temperature until all solid has dissolved.

  • Acid Addition: Cool the solution to 0-5°C using an ice bath. Slowly add the 4M HCl solution (in Dioxane or IPA, 5.0-10.0 eq) dropwise to the stirring mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir for 4-6 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Work-up & Isolation (Method A - Precipitation):

    • If a precipitate (the HCl salt of Ibrutinib-d4) forms during the reaction, cool the mixture in an ice bath to maximize precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent (e.g., acetone) to remove residual acid.

    • Dry the product under vacuum at 40-50°C to yield (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl-d4)propan-2-en-1-one hydrochloride.

  • Work-up & Isolation (Method B - Extraction):

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Add deionized water and dichloromethane to the residue.

    • Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until the pH is ~8.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ibrutinib-d4 free base.

  • Purification (Optional): If necessary, the crude product can be further purified by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient.

Data Presentation

The following table summarizes the typical quantities and conditions for the reaction.

ParameterValueNotes
Reactant
This compound1.0 g (2.04 mmol, 1.0 eq)Starting material.
Reagent & Solvent
Acetone20 mLReaction solvent.[4]
4M HCl in Isopropyl Alcohol5.1 mL (20.4 mmol, 10.0 eq)Deprotecting agent. An excess is used to drive the reaction.[4]
Reaction Conditions
Temperature0°C to 25°CInitial cooling followed by reaction at room temperature.
Reaction Time4-6 hoursMonitor by TLC or HPLC for completion.[4]
Expected Outcome
Theoretical Yield~0.80 g (as free base)Based on the molecular weight of Ibrutinib-d4 (390.46 g/mol ).
Expected Purity (Post-Workup)>95%Purity can be assessed by HPLC analysis.

Experimental Workflow Visualization

The logical flow of the synthesis protocol is illustrated below.

G start Start: this compound dissolve 1. Dissolve in Acetone start->dissolve cool 2. Cool to 0-5 °C dissolve->cool add_acid 3. Add HCl Solution cool->add_acid react 4. Stir at Room Temp (4-6 hours) add_acid->react monitor 5. Monitor Reaction (TLC / HPLC) react->monitor workup 6. Work-up & Isolation monitor->workup Reaction Complete precipitate Method A: Precipitation & Filtration workup->precipitate extract Method B: Neutralization & Extraction workup->extract purify 7. Purification (Optional) precipitate->purify extract->purify product Final Product: Ibrutinib-d4 purify->product Purity Confirmed

Caption: Workflow diagram for the synthesis of Ibrutinib-d4.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Hydrochloric acid solutions are corrosive and should be handled with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organic solvents like dichloromethane and acetone are flammable and volatile; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: High-Throughput Quantification of Ibrutinib in Human Plasma using Ibrutinib-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ibrutinib in human plasma. Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, is a key therapeutic agent in the treatment of various B-cell malignancies.[1][2][3] This protocol utilizes a stable isotope-labeled internal standard, Ibrutinib-d4, to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Ibrutinib.

Introduction

Ibrutinib is an oral medication that functions as an irreversible inhibitor of Bruton's tyrosine kinase, a crucial protein in the B-cell receptor signaling pathway essential for the survival and proliferation of malignant B-cells.[2][3] Accurate measurement of Ibrutinib concentrations in plasma is critical for understanding its pharmacokinetics and for optimizing therapeutic outcomes. The use of a deuterated internal standard like Ibrutinib-d4 is the gold standard in LC-MS/MS bioanalysis as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for matrix effects and variability.[1][4] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Ibrutinib and Ibrutinib-d4.

Experimental

Materials and Reagents
  • Ibrutinib (Purity: ≥99%)

  • Ibrutinib-d4 (Isotopic Purity: ≥99%)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (B1210297) (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Tert-butyl methyl ether (HPLC grade)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Deionized Water (18.2 MΩ·cm)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes

  • Autosampler Vials

Protocol

Preparation of Stock and Working Solutions
  • Ibrutinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibrutinib in methanol.

  • Ibrutinib-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibrutinib-d4 in methanol.

  • Ibrutinib Working Solutions: Prepare serial dilutions of the Ibrutinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Ibrutinib-d4 IS Working Solution (e.g., 100 ng/mL): Dilute the Ibrutinib-d4 stock solution with acetonitrile.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Method 1: Protein Precipitation (PPT) [3][4][5]

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the Ibrutinib-d4 IS working solution.

  • Add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) [1][7]

  • Pipette 250 µL of plasma sample into a tube.

  • Add 50 µL of the Ibrutinib-d4 IS working solution and briefly sonicate.[1]

  • Add 500 µL of ethyl acetate or tert-butyl methyl ether.[1][7]

  • Vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10-20 minutes at 5°C.[1]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial.[1]

LC-MS/MS Conditions

Liquid Chromatography

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Acetate with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.7 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Gradient A suitable gradient should be optimized to ensure separation from matrix components. A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B, followed by a wash and re-equilibration step.

Mass Spectrometry

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5000 V
Source Temperature 400 - 550°C
MRM Transitions Ibrutinib: m/z 441.2 → 138.3, 441.4 → 304.2; Ibrutinib-d4: m/z 445.5 → 142.5, 446.2 → 309.2
Collision Gas Argon

Data and Performance Characteristics

The following tables summarize typical performance data obtained from validated methods in the literature.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Ibrutinib0.4 - 10000.4 - 1.0>0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC1 - 5< 15%< 15%85 - 115%
MQC50 - 200< 15%< 15%85 - 115%
HQC400 - 800< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
LQC> 85%85 - 115%
HQC> 85%85 - 115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add Ibrutinib-d4 IS plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for Ibrutinib analysis using protein precipitation.

signaling_pathway cluster_inhibition Mechanism of Action BCR B-Cell Receptor (BCR) Signaling BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling (Cell Proliferation & Survival) BTK->Downstream BTK->Downstream Activation Ibrutinib Ibrutinib Ibrutinib->BTK Block Inhibition Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Ibrutinib's mechanism of action in the BCR signaling pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of Ibrutinib in human plasma. The use of the deuterated internal standard, Ibrutinib-d4, ensures the accuracy and precision required for demanding research and clinical applications. The protocol is straightforward, employing common sample preparation techniques and standard LC-MS/MS instrumentation. This method is well-suited for pharmacokinetic assessments and therapeutic drug monitoring of Ibrutinib.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ibrutinib in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Ibrutinib in human plasma. Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) crucial in the treatment of various B-cell malignancies.[1][2][3] The described method is tailored for researchers, scientists, and drug development professionals, offering a reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The protocol employs a straightforward sample preparation technique, followed by rapid and selective chromatographic separation and sensitive detection using tandem mass spectrometry. All quantitative data and experimental protocols are presented in a clear, structured format for ease of use.

Introduction

Ibrutinib is a first-in-class BTK inhibitor that has revolutionized the treatment of B-cell cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] It functions by irreversibly binding to a cysteine residue in the active site of BTK, thereby blocking the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1] Given the critical role of Ibrutinib in cancer therapy, a robust and sensitive analytical method for its quantification in biological matrices is imperative for clinical and research applications. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and accuracy.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for Ibrutinib quantification in human plasma.

Signaling Pathway of Ibrutinib

Ibrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation and survival. Ibrutinib's irreversible binding to BTK disrupts this pathway, thereby inhibiting the growth of malignant B-cells.

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition PKCb PKCβ PLCG2->PKCb NFkB NF-κB PKCb->NFkB Proliferation B-Cell Proliferation and Survival NFkB->Proliferation

Figure 1. Ibrutinib Signaling Pathway

Experimental Workflow

The overall workflow for the LC-MS/MS quantification of Ibrutinib from plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis. A generalized workflow is depicted below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard (e.g., Ibrutinib-d5) Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Reconstitution Evaporate & Reconstitute Supernatant->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ibrutinib Calibration->Quantification

Figure 2. Experimental Workflow

Materials and Methods

Reagents and Materials
  • Ibrutinib reference standard (Purity >99%)

  • Ibrutinib-d5 internal standard (IS) (Purity >99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (Analytical grade)

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

  • Milli-Q water or equivalent

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

Standard Solutions Preparation

Stock solutions of Ibrutinib and Ibrutinib-d5 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serially diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.

Experimental Protocols

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Ibrutinib-d5 internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ibrutinib: 441.2 → 304.2, Ibrutinib-d5: 446.2 → 309.2[5]
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

Method Validation and Results

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Ibrutinib1 - 1000>0.991
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (Low, Medium, and High). The results were within the acceptable limits of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3< 1095 - 105< 1097 - 103
MQC100< 898 - 102< 899 - 101
HQC800< 799 - 101< 798 - 102
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The recovery was consistent and reproducible, and no significant matrix effect was observed.

QC LevelExtraction Recovery (%)Matrix Effect (%)
LQC> 8590 - 110
HQC> 8592 - 108

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of Ibrutinib in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation. This protocol provides a valuable tool for professionals involved in the development and clinical application of Ibrutinib.

References

Application Note: Quantification of Ibrutinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Ibrutinib in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ibrutinib.

Introduction

Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. It is indicated for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Accurate measurement of Ibrutinib concentrations in human plasma is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Ibrutinib in human plasma.

Signaling Pathway of Ibrutinib

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Signaling_Cascade Downstream Signaling (NF-κB, MAPK, etc.) DAG_IP3->Signaling_Cascade Cell_Response B-Cell Proliferation & Survival Signaling_Cascade->Cell_Response Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Ibrutinib inhibits Bruton's tyrosine kinase (BTK).

Experimental Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample (e.g., 250 µL) Add_IS Add Internal Standard (e.g., Ibrutinib-d5) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Reconstitute Evaporate & Reconstitute (in Mobile Phase) Supernatant_Transfer->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Bioanalytical workflow for Ibrutinib in plasma.

Materials and Methods

Reagents and Materials
  • Ibrutinib reference standard (Purity ≥ 99.8%)

  • Ibrutinib-d5 (Internal Standard, IS) (Purity ≥ 99.7%)[1][2][3]

  • Acetonitrile (B52724) (HPLC grade)[3][4]

  • Methanol (HPLC grade)[1][4]

  • Formic acid (Analytical grade)[1][4]

  • Ammonium acetate (B1210297) (Analytical grade)

  • Water (Ultrapure)

  • Human plasma (K2-EDTA)

Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase (e.g., 75 mm x 4.6 mm, 3.5 µm)[1]
Mobile Phase A0.1% Formic acid in Water or 10 mM Ammonium Acetate[1][2][3]
Mobile Phase BAcetonitrile or Methanol[1][4]
Flow Rate0.7 mL/min[1]
Injection Volume5-20 µL
Column Temperature35 °C[1]
Autosampler Temp.5 °C[1]
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM TransitionsSee Table 2
Dwell Time100-200 ms
Source Temperature400-500 °C
Ion Spray Voltage4500-5500 V

Table 2: MRM Transitions for Ibrutinib and Ibrutinib-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ibrutinib441.255.01[1]
Ibrutinib-d5 (IS)446.560.01[1]
Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ibrutinib and Ibrutinib-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the Ibrutinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the Ibrutinib-d5 stock solution to a final concentration of 1 µg/mL.[1]

Sample Preparation Protocol
  • Thaw human plasma samples at room temperature.

  • Pipette 250 µL of plasma into a microcentrifuge tube.[1]

  • Add 50 µL of the Ibrutinib-d5 internal standard working solution (1 µg/mL) to each plasma sample, except for the blank samples.[1]

  • Vortex for 15 seconds.[1]

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex for 5 minutes, followed by centrifugation at 5000 rpm for 10-20 minutes at 5 °C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[5][6]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range1-600 ng/mL[1][4]
Correlation Coefficient (r²)> 0.99[1][4]
Lower Limit of Quantitation (LLOQ)0.5-1 ng/mL[1][5]
Precision (%RSD)
Intra-day< 8.5%[1][4]
Inter-day< 8.5%[1][4]
Accuracy (%)
Intra-dayWithin ±15% of nominal concentration
Inter-dayWithin ±15% of nominal concentration
Recovery99.28% - 102.8%[1][4]
Matrix EffectMinimal and compensated by the internal standard
Stability
Freeze-ThawStable
Short-Term (Bench-top)Stable
Long-TermStable

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ibrutinib in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and stability.

References

Application Notes and Protocols for Ibrutinib Therapeutic Drug Monitoring Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441) is a potent inhibitor of Bruton's tyrosine kinase (BTK) that is crucial for B-cell receptor (BCR) signaling and is used in the treatment of various B-cell malignancies.[1] Therapeutic drug monitoring (TDM) of ibrutinib is essential to optimize treatment efficacy and minimize toxicity, given the significant interindividual pharmacokinetic variability. Accurate and reliable quantification of ibrutinib in plasma is the cornerstone of effective TDM. This document provides detailed application notes and protocols for the most common sample preparation techniques used for ibrutinib analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Ibrutinib and the BTK Signaling Pathway

Ibrutinib functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[2] This inhibition disrupts the B-cell receptor signaling pathway, which is critical for B-cell proliferation, trafficking, and survival. The following diagram illustrates the key components of the BTK signaling pathway and the point of inhibition by ibrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK_inactive BTK (inactive) SYK->BTK_inactive phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active activation PLCG2 PLCγ2 BTK_active->PLCG2 activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream leads to Antigen Antigen Antigen->BCR binds Ibrutinib Ibrutinib Ibrutinib->BTK_active irreversibly inhibits

Figure 1: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The primary goal is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer and lead to inaccurate results. The following table summarizes quantitative data for the three main sample preparation techniques for ibrutinib.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 92.1 - 102.7[3][4]90.4 - 113.6[5][6]>85[7][8]
Matrix Effect (%) 96.6 - 111.1[3][4]89.3 - 111.0[5][6]Minimal (not explicitly quantified)[7][8]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2 - 1.0[9][10]1.0[5][11]2.0[7]
Throughput HighMediumMedium to High
Cost per sample LowLow to MediumHigh
Selectivity LowMediumHigh

Table 1: Comparison of Quantitative Parameters for Ibrutinib Sample Preparation Techniques.

Experimental Protocols

The following sections provide detailed protocols for each sample preparation technique. These protocols are intended as a starting point and may require optimization based on the specific laboratory equipment and reagents.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. It is a cost-effective technique suitable for high-throughput analysis.

Workflow for Protein Precipitation:

PPT_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (IS) Start->Add_IS Add_Solvent Add Acetonitrile (B52724) (Protein Precipitation) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze

Figure 2: Workflow diagram for the Protein Precipitation (PPT) method.

Protocol:

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Ibrutinib-d5) to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.[12]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume (e.g., 100 µL) of the mobile phase starting condition.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers improved selectivity compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent, leaving many endogenous interferences in the aqueous phase.

Workflow for Liquid-Liquid Extraction:

LLE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (IS) Start->Add_IS Add_Buffer Add Buffer (pH adjustment) Add_IS->Add_Buffer Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Add_Buffer->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 3: Workflow diagram for the Liquid-Liquid Extraction (LLE) method.

Protocol:

  • Sample Aliquoting: Aliquot 250 µL of human plasma into a clean microcentrifuge tube.[13]

  • Internal Standard (IS) Spiking: Add 50 µL of the internal standard working solution (e.g., Ibrutinib-d5) to the plasma sample.[13]

  • pH Adjustment: Add a small volume of a basic buffer (e.g., 0.3 mL of 1 M sodium carbonate solution) to adjust the pH, which can improve the extraction efficiency of ibrutinib into the organic phase.[11]

  • Extraction Solvent Addition: Add 500 µL of ethyl acetate (B1210297) to the sample.[13]

  • Vortexing: Vortex the mixture for 5 minutes to ensure efficient extraction.[13]

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10-20 minutes at 5°C to separate the aqueous and organic layers.[13]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase starting condition.[13]

  • Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides the highest degree of sample cleanup and selectivity by utilizing a solid sorbent to retain the analyte of interest while allowing interfering compounds to be washed away. This method is particularly useful for achieving low limits of quantification.

Workflow for Solid-Phase Extraction:

SPE_Workflow Start Start: Plasma Sample Pretreat Pre-treat Sample (e.g., Dilution, pH adjust) Start->Pretreat Load Load Sample onto Cartridge Pretreat->Load Condition Condition SPE Cartridge (e.g., Methanol) Equilibrate Equilibrate SPE Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute Ibrutinib with Organic Solvent Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application of N-Boc-Ibrutinib-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation and survival of B-cells, and its dysregulation is implicated in various B-cell malignancies.[2][3] Ibrutinib has transformed the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] Given its significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) is a promising approach for personalizing therapy to optimize efficacy and minimize toxicity.[6][7][8]

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of Ibrutinib. A reliable bioanalytical method is critical for the accurate quantification of Ibrutinib in biological matrices such as plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[5][9] The use of a stable isotope-labeled internal standard is essential for accurate quantification in LC-MS/MS assays to correct for matrix effects and variations in sample processing. N-Boc-Ibrutinib-d4 is a deuterated and protected form of Ibrutinib, designed for use as a precursor to the internal standard, Ibrutinib-d4, in such assays.

Principle and Application

This compound serves as a stable, protected precursor to the deuterated internal standard, Ibrutinib-d4. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during storage and handling. For use in a pharmacokinetic study, the Boc group is removed (deprotection) to yield Ibrutinib-d4. This deuterated internal standard is chemically identical to the analyte (Ibrutinib) but has a different mass due to the deuterium (B1214612) atoms. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for accurate quantification of the analyte by calculating the ratio of the analyte's signal to the internal standard's signal, which corrects for any sample loss or ionization variability during the analytical process.

Experimental Protocols

Preparation of Ibrutinib-d4 Internal Standard from this compound

Objective: To deprotect this compound to generate Ibrutinib-d4 for use as an internal standard.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dissolve a known amount of this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the deprotection by LC-MS if necessary.

  • Evaporate the solvent and excess TFA under a gentle stream of nitrogen.

  • Reconstitute the resulting Ibrutinib-d4 residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

  • Store the stock solution at -20°C or below.

Quantification of Ibrutinib in Human Plasma using LC-MS/MS

Objective: To determine the concentration of Ibrutinib in human plasma samples from a pharmacokinetic study.

Materials and Reagents:

  • Human plasma samples

  • Ibrutinib analytical standard

  • Ibrutinib-d4 internal standard (prepared as described above)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source

Procedure:

a) Sample Preparation (Protein Precipitation): [10]

  • Thaw plasma samples at room temperature.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 200 µL of the internal standard working solution (Ibrutinib-d4 in acetonitrile, e.g., at 20 ng/mL).[10]

  • Vortex mix for 10 minutes to precipitate plasma proteins.[10]

  • Centrifuge at 16,000 rpm for 15 minutes.[10]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase (e.g., acetonitrile:water, 38:62, v/v).[10]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[10]

b) LC-MS/MS Analysis:

  • Chromatographic Conditions (example):

    • Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm)[10]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[10]

    • Mobile Phase B: Acetonitrile[10]

    • Gradient Elution: A suitable gradient to separate Ibrutinib from matrix components.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[10]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ibrutinib: m/z 441.1 → 304.2[10]

      • Ibrutinib-d4: m/z 445.5 → 142.5[6] (Note: The fragment may differ from Ibrutinib-d5, this is an example)

c) Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of Ibrutinib analytical standard into blank plasma.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the same procedure.

  • Generate a calibration curve by plotting the peak area ratio of Ibrutinib to Ibrutinib-d4 against the nominal concentration of the calibration standards.

  • Determine the concentration of Ibrutinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Pharmacokinetic Parameters of Ibrutinib

The following table summarizes key pharmacokinetic parameters of Ibrutinib from various studies.

ParameterValueConditionsReference
Tmax (Time to maximum concentration) 1-2 hoursOral administration[1][11][12]
T½ (Elimination half-life) 4-9 hoursOral administration[11][12][13]
AUC (Area under the curve) 680 ± 517 ng·h/mL420 mg/day steady state[11]
Protein Binding 97.3%In vitro[11]
Volume of Distribution (Vd) 683 LSteady state[11]
Metabolism Primarily via CYP3A4[11][12]
Food Effect ~2-fold increase in exposure with a high-fat meal[12]
LC-MS/MS Method Validation Parameters

This table presents typical validation parameters for an LC-MS/MS method for Ibrutinib quantification.

ParameterTypical Value/RangeReference
Linearity Range 0.4 - 1000 ng/mL[6][10]
Correlation Coefficient (r²) > 0.99[6][9]
Lower Limit of Quantification (LLOQ) 0.4 - 0.5 ng/mL[9][10]
Intra- and Inter-day Precision < 15%[6][9]
Accuracy Within ±15% (85-115%)[6]
Recovery 90.4 - 113.6%[6][7]
Matrix Effect 89.3 - 111.0%[6][7]

Visualizations

experimental_workflow cluster_prep Internal Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis nboc This compound deprotection Deprotection (TFA/DCM) nboc->deprotection is_stock Ibrutinib-d4 Stock Solution deprotection->is_stock spike Spike with Ibrutinib-d4 is_stock->spike plasma Plasma Sample plasma->spike ppt Protein Precipitation (ACN) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data pk Pharmacokinetic Modeling data->pk

Caption: Experimental workflow for a pharmacokinetic study of Ibrutinib.

bcr_signaling_pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 AKT AKT BTK->AKT NFkB NF-κB PLCG2->NFkB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Ibrutinib's inhibition of the BCR signaling pathway.

References

Application Note: Quantitative Determination of Ibrutinib and its Metabolites using Ibrutinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Ibrutinib (B1684441) and its active metabolite, PCI-45227 (dihydrodiol-ibrutinib), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ibrutinib-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol described herein is a composite methodology based on established and validated bioanalytical procedures.

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1][2] Due to significant inter-individual variability in its pharmacokinetics, accurate and reliable methods for quantifying Ibrutinib and its active metabolites in biological matrices are crucial for optimizing therapy and ensuring patient safety.[3] The primary active metabolite of Ibrutinib is dihydrodiol-ibrutinib (PCI-45227), which also contributes to the overall therapeutic effect.[4][5]

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[6] Ibrutinib-d4 is a deuterated analog of Ibrutinib commonly employed for this purpose.[7][8][9] This document outlines a comprehensive protocol for the simultaneous determination of Ibrutinib and PCI-45227 in human plasma using Ibrutinib-d4 as an internal standard.

Ibrutinib Metabolism

Ibrutinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors.[4][10] The metabolic pathways include hydroxylation of the phenyl group, opening of the piperidine (B6355638) ring, and epoxidation followed by hydrolysis to form the dihydrodiol metabolite (PCI-45227), which is an active metabolite.[4][10]

Ibrutinib_Metabolism Ibrutinib Ibrutinib M35 Hydroxylated Metabolite (M35) Ibrutinib->M35 CYP3A4/5 (Hydroxylation) PCI45227 Dihydrodiol Metabolite (PCI-45227 / M37) Active Ibrutinib->PCI45227 CYP3A4/5 (Epoxidation & Hydrolysis) M34 Piperidine Ring Opening Metabolite (M34) Ibrutinib->M34 CYP3A4/5 (Piperidine Ring Opening) M25 Carboxylic Acid Metabolite (M25) M34->M25 Oxidation

Figure 1: Simplified metabolic pathway of Ibrutinib.

Experimental Protocol

This protocol describes a typical workflow for the extraction and analysis of Ibrutinib and PCI-45227 from human plasma.

Materials and Reagents
  • Ibrutinib analytical standard

  • PCI-45227 analytical standard

  • Ibrutinib-d4 (Internal Standard, IS)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Water (ultrapure)

Equipment
  • Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Precision pipettes

Sample Preparation (Protein Precipitation)
  • Spiking: To 50 µL of blank human plasma, add the appropriate volume of Ibrutinib and PCI-45227 standard working solutions. For patient samples, use 50 µL of the collected plasma.

  • Internal Standard Addition: Add 10 µL of Ibrutinib-d4 working solution (e.g., 50 ng/mL in methanol) to all samples (calibrators, QCs, and unknowns).

  • Precipitation: Add 200 µL of acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (Ibrutinib-d4) Start->Add_IS Add_ACN Add Acetonitrile (200 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Figure 2: Sample preparation workflow.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for individual systems.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate with 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.4 mL/min
Gradient Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1.5 min.
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Medium

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ibrutinib 441.1304.2
PCI-45227 475.2304.2
Ibrutinib-d4 445.5142.5

Note: MRM transitions should be optimized for the specific instrument being used.

Method Validation Parameters

A summary of typical validation results for this type of assay is provided below. These are representative values and may vary between laboratories.

Table 4: Summary of Method Performance

ParameterIbrutinibPCI-45227 (Dihydrodiol-Ibrutinib)
Linearity Range 0.400 - 200 ng/mL[11][12]0.400 - 200 ng/mL[11][12]
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.400 ng/mL[11][12]0.400 ng/mL[11][12]
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 85%
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Ibrutinib-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used to fit the data. The concentrations of Ibrutinib and PCI-45227 in the quality control and unknown samples are then determined from this calibration curve.

Conclusion

The LC-MS/MS method described, utilizing Ibrutinib-d4 as an internal standard, provides a robust, sensitive, and specific approach for the simultaneous quantification of Ibrutinib and its active metabolite, PCI-45227, in human plasma. This application note offers a detailed protocol and performance characteristics to guide researchers in implementing this assay for pharmacokinetic and therapeutic drug monitoring studies.

References

Application Notes and Protocols for the Quantitative Analysis of Ibrutinib in B-cell Malignancies Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative analysis of Ibrutinib (B1684441), a targeted therapy for various B-cell malignancies. The information compiled here is intended to guide researchers in developing and executing robust experimental protocols for preclinical and clinical studies involving Ibrutinib.

Introduction to Ibrutinib

Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[3][4] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia (WM), the BCR pathway is constitutively active, driving malignant B-cell growth and survival.[3][5][6] Ibrutinib works by irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking its kinase activity.[3][4][6] This inhibition disrupts the downstream signaling cascade, leading to decreased proliferation, increased apoptosis (programmed cell death), and impaired adhesion and migration of malignant B-cells.[3][7]

Quantitative Analysis of Ibrutinib

The quantitative analysis of Ibrutinib in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and understanding its mechanism of action. Various analytical methods have been developed for the accurate and sensitive quantification of Ibrutinib.

Analytical Methodologies

Several analytical techniques are employed for the determination of Ibrutinib in pharmaceutical preparations and human plasma. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used methods due to their sensitivity and specificity.[8][9]

Table 1: Summary of Analytical Methods for Ibrutinib Quantification

MethodMatrixLinearity RangeLower Limit of Quantitation (LLOQ)Key Findings & Reference
HPLC-UV Human Plasma10 - 500 ng/mL10 ng/mLSimple and applicable for routine therapeutic drug monitoring.[10]
LC-MS/MS Human Plasma0.5 - 48 ppb0.5 ppbHigh sensitivity and specificity, suitable for bioequivalence and pharmacokinetic studies.[11]
LC-MS/MS Human Plasma0.2 - 800 ng/mL0.2 ng/mLSimultaneous quantification of Ibrutinib and its active metabolite, dihydroxydiol ibrutinib.[12]
RP-HPLC-DAD Human Plasma1 - 50 ng/mL1 ng/mLFully validated method for determining low levels of the drug in human plasma.[13]

Experimental Protocols

Protocol 1: Quantification of Ibrutinib in Human Plasma using HPLC-UV

This protocol is based on a simplified method suitable for routine therapeutic drug monitoring in a hospital laboratory setting.[10]

1. Objective: To determine the concentration of Ibrutinib in human plasma samples.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • C18 analytical column (e.g., Capcell Pack C18 MG II, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile and 0.5% monopotassium phosphate (B84403) (KH2PO4, pH 3.0) in a 52:48 (v/v) ratio

  • Internal Standard (IS): Nilotinib

  • Solid-phase extraction (SPE) cartridges

  • Human plasma samples

  • Ibrutinib and Nilotinib reference standards

3. Sample Preparation:

  • To 200 μL of plasma, add the internal standard (Nilotinib).

  • Perform protein precipitation and extraction using a solid-phase extraction cartridge.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. HPLC-UV Analysis:

  • Set the flow rate of the mobile phase to 1.0 mL/min.

  • Set the UV detector wavelength to 260 nm.

  • Inject the prepared sample into the HPLC system.

  • Record the chromatograms and determine the peak areas of Ibrutinib and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Ibrutinib to the peak area of the internal standard against the concentration of the Ibrutinib standards.

  • Determine the concentration of Ibrutinib in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of Ibrutinib and its Metabolite in Human Plasma by LC-MS/MS

This protocol describes a highly sensitive and specific method for the simultaneous quantification of Ibrutinib and its active metabolite, dihydroxydiol ibrutinib (DHI).[12]

1. Objective: To simultaneously measure the concentrations of Ibrutinib and DHI in human plasma.

2. Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical column suitable for reverse-phase chromatography

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Internal Standard (IS): Ibrutinib-d5

  • Human plasma samples

  • Ibrutinib, DHI, and Ibrutinib-d5 reference standards

3. Sample Preparation:

  • To a small volume of plasma (e.g., 50 µL), add the internal standard (Ibrutinib-d5).

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Use a gradient elution program with mobile phases A and B for chromatographic separation.

  • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM).

  • Monitor the following MRM transitions:

    • Ibrutinib: m/z 441.1 → 304.2

    • DHI: m/z 475.2 → 304.2

    • Ibrutinib-d5 (IS): m/z 446.2 → 309.2

5. Data Analysis:

  • Generate calibration curves for both Ibrutinib and DHI using the peak area ratios of the analytes to the internal standard.

  • Calculate the concentrations of Ibrutinib and DHI in the plasma samples from their respective calibration curves.

Pharmacokinetics and Pharmacodynamics of Ibrutinib

Understanding the pharmacokinetic and pharmacodynamic properties of Ibrutinib is essential for optimizing dosing regimens and predicting clinical outcomes.

Pharmacokinetics

Ibrutinib exhibits rapid absorption with a median time to maximum concentration (Tmax) of about 2 hours.[14] Its elimination half-life is approximately 6-9 hours.[14] The area under the curve (AUC) increases proportionally with doses from 420 to 840 mg/day.[14] Co-administration with a high-fat meal can increase Ibrutinib exposure.[14]

Table 2: Pharmacokinetic Parameters of Ibrutinib in CLL Patients

ParameterValueReference
Median Tmax ~2 hours[14]
Mean Elimination Half-life 6 - 9 hours[14]
Dose Proportionality (AUC) Proportional from 420 to 840 mg/day[14]
Effect of Food (High-fat meal) <2-fold increase in exposure[14]
Age Effect (≥ 65 years at 420 mg/day) ~30% higher AUC[15]
Pharmacodynamics

The pharmacodynamic effect of Ibrutinib is characterized by its sustained occupancy of the BTK protein. Due to its covalent binding, Ibrutinib has a prolonged pharmacodynamic effect, allowing for once-daily dosing.[14][15] A notable pharmacodynamic effect of Ibrutinib in CLL patients is a transient lymphocytosis, where a rapid increase in absolute lymphocyte count (ALC) is observed shortly after treatment initiation.[16] This is believed to be due to the efflux of CLL cells from the lymph nodes and spleen into the peripheral blood.[4][16]

Table 3: Pharmacodynamic Observations with Ibrutinib in CLL

ObservationFindingReference
Treatment-Induced Lymphocytosis Average ALC increase of 66% within 24 hours of the first dose.[16]
BTK Occupancy Complete BTK occupancy is achievable at lower doses.[1][2]
Tumor Burden Reduction Decrease in tumor burden in lymph nodes, bone marrow, and spleen after two cycles of treatment.[16]

Visualizations

Signaling Pathway

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT NFkB NF-κB PLCg2->NFkB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Ibrutinib's mechanism of action in the B-cell receptor signaling pathway.

Experimental Workflow

Ibrutinib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (e.g., 200 µL) Add_IS Add Internal Standard (e.g., Nilotinib or Ibrutinib-d5) Plasma->Add_IS Extraction Protein Precipitation / Solid-Phase Extraction Add_IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into HPLC or LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Ibrutinib Concentration Calibration_Curve->Quantification

Caption: General experimental workflow for the quantification of Ibrutinib in plasma.

References

Application Note: Quantitative Analysis of Ibrutinib in Human Plasma using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Ibrutinib in human plasma using Isotope Dilution Mass Spectrometry (IDMS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The protocol employs a deuterated internal standard (Ibrutinib-d5) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The straightforward protein precipitation sample preparation method allows for efficient sample processing.

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a key therapeutic agent in the treatment of various B-cell malignancies.[1][2] Accurate measurement of Ibrutinib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response by using a stable isotope-labeled internal standard.[3] This document provides a detailed protocol for the determination of Ibrutinib in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • Ibrutinib analytical standard

  • Ibrutinib-d5 internal standard (IS)[2][4][5]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (blank)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Protocols

Preparation of Stock and Working Solutions
  • Ibrutinib Stock Solution (200 µg/mL): Accurately weigh and dissolve 10 mg of Ibrutinib in methanol to a final volume of 50 mL.[6]

  • Ibrutinib-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of Ibrutinib-d5 in methanol.[2][7]

  • Ibrutinib Working Solutions: Prepare serial dilutions of the Ibrutinib stock solution with methanol or a methanol/water mixture to create calibration standards and quality control (QC) samples at desired concentrations.

  • IS Working Solution (1 µg/mL): Dilute the Ibrutinib-d5 stock solution with methanol.[2]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4]

  • Add 200 µL of the IS working solution (containing 20 ng/mL Ibrutinib-d5 in acetonitrile) to each tube.[4]

  • Vortex the mixture for 10 minutes to precipitate proteins.[4]

  • Centrifuge at 16,000 rpm for 15 minutes.[4]

  • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 150 µL of the mobile phase.[4]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required for different instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm) or equivalent[4][5]
Mobile Phase A 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water[4][5]
Mobile Phase B Acetonitrile with 0.1% formic acid[4][5][8]
Flow Rate 0.4 mL/min[9]
Column Temperature 40°C[6][10]
Injection Volume 5 µL
Gradient As required to achieve separation

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)[6]
MRM Transition (Ibrutinib) m/z 441.1 → 304.2[5]
MRM Transition (Ibrutinib-d5) m/z 446.2 → 309.2[5]
Source Temperature 650°C[4]
Ion Spray Voltage 5000 V[4]
Data Analysis and Quantification

The concentration of Ibrutinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Ibrutinib in the unknown samples is then interpolated from this curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of Ibrutinib.

Table 3: Quantitative Method Parameters

ParameterValueReference
Linearity Range 0.400 - 200 ng/mL[4][5]
Lower Limit of Quantification (LLOQ) 0.400 ng/mL[4][5]
Intra-day Precision (%RSD) < 15%[2][6]
Inter-day Precision (%RSD) < 15%[2][6]
Accuracy 85-115%[10]
Recovery 93.9% - 105.2%[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma->add_is vortex Vortex (10 min) add_is->vortex centrifuge Centrifuge (16,000 rpm, 15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Evaporate & Reconstitute supernatant->dry_reconstitute injection Inject Sample dry_reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Ibrutinib calibration_curve->quantification

Caption: Experimental workflow for Ibrutinib quantification.

Conclusion

The described isotope dilution LC-MS/MS method provides a reliable and accurate means for the quantification of Ibrutinib in human plasma. The use of a deuterated internal standard minimizes analytical variability, and the simple sample preparation procedure is amenable to high-throughput analysis. This method is well-suited for research applications requiring precise measurement of Ibrutinib concentrations.

References

Application Note and Protocol: Preparation of Ibrutinib-d4 Calibration Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of calibration standards using Ibrutinib-d4. In quantitative bioanalytical assays, deuterated analogs like Ibrutinib-d4 are most commonly used as internal standards (IS) for the accurate quantification of the parent drug, Ibrutinib (B1684441). This protocol will therefore focus on the preparation of Ibrutinib calibration standards and a corresponding Ibrutinib-d4 internal standard working solution.

Introduction

Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] Accurate quantification of Ibrutinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Ibrutinib-d4, is the gold standard for mass spectrometry-based quantification as it corrects for variability during sample preparation and analysis.[3]

Ibrutinib-d4 has a molecular formula of C25H20D4N6O2 and a molecular weight of approximately 444.52 g/mol .[4][5][6][7] It is essential to handle this compound with care, following appropriate safety procedures.

Materials and Reagents

  • Ibrutinib reference standard

  • Ibrutinib-d4 (Internal Standard)

  • HPLC or LC-MS grade Methanol (B129727) (MeOH)

  • Dimethyl sulfoxide (B87167) (DMSO), if required for initial solubilization

  • Calibrated analytical balance

  • Calibrated pipettes

  • Volumetric flasks (Class A)

  • Polypropylene (B1209903) tubes

  • Biological matrix (e.g., human plasma, K2-EDTA)

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare stock solutions of both the analyte (Ibrutinib) and the internal standard (Ibrutinib-d4) at a concentration of 1 mg/mL.

Protocol:

  • Accurately weigh approximately 10 mg of Ibrutinib and Ibrutinib-d4 into separate labeled volumetric flasks.

  • Record the exact weight.

  • Add a small amount of DMSO to aid dissolution if necessary, as Ibrutinib is highly soluble in DMSO.[8][9]

  • Bring the flasks to the final volume with methanol. For a 10 mg weight, a 10 mL volumetric flask will yield a 1 mg/mL solution.

  • Mix thoroughly by inversion and sonication until fully dissolved.

  • Store the stock solutions at -20°C in tightly sealed containers.[4]

Preparation of Ibrutinib Working Solutions for Calibration Curve

Serial dilutions of the Ibrutinib stock solution are prepared to create working solutions for spiking into the biological matrix. The concentration of these working solutions should be selected to cover the desired calibration range. Bioanalytical methods for Ibrutinib have utilized various calibration ranges, such as 0.5-48 ng/mL, 1-600 ng/mL, and 10-500 ng/mL.[4][7][10]

Protocol for a 1-600 ng/mL Calibration Curve:

  • Prepare an intermediate stock solution of Ibrutinib at 10 µg/mL by diluting the 1 mg/mL stock solution 1:100 with methanol.

  • From the 10 µg/mL intermediate stock, prepare a second intermediate stock at 1 µg/mL (1000 ng/mL) by a 1:10 dilution with methanol.

  • Perform serial dilutions of the intermediate stock solutions with methanol to prepare working solutions at concentrations that, when spiked into the matrix, will yield the desired final concentrations. A common spiking volume is 5-10% of the matrix volume to minimize matrix effects.

Preparation of Ibrutinib-d4 Internal Standard Working Solution

The internal standard is added to all calibration standards, quality control samples, and unknown samples at a constant concentration. A typical concentration for the Ibrutinib-d4 working solution is 1 µg/mL.[1]

Protocol:

  • Dilute the 1 mg/mL Ibrutinib-d4 stock solution 1:1000 with methanol to obtain a working solution of 1 µg/mL.

  • Store this working solution at -20°C.

Preparation of Calibration Standards in Biological Matrix

This protocol describes the preparation of an 8-point calibration curve in human plasma.

Protocol:

  • Label polypropylene tubes for each calibration standard (e.g., CS1 to CS8).

  • Aliquot the appropriate volume of blank biological matrix (e.g., 475 µL of human plasma) into each tube.

  • Spike each tube with the corresponding Ibrutinib working solution to achieve the final concentrations. For example, to achieve a 1 ng/mL standard, add 25 µL of a 20 ng/mL Ibrutinib working solution to 475 µL of plasma.

  • Add a constant volume of the Ibrutinib-d4 internal standard working solution to each tube. For instance, add 50 µL of a 1 µg/mL Ibrutinib-d5 (as a proxy for d4) solution to each 250 µL plasma sample.[1]

  • Vortex each tube gently to ensure homogeneity.

  • These calibration standards are now ready for sample extraction and analysis.

Quantitative Data Summary

The following table summarizes typical concentration ranges for Ibrutinib calibration curves found in published bioanalytical methods. This can serve as a guide for selecting an appropriate range for your specific assay.

Analyte Internal Standard Calibration Curve Range (in plasma) Solvent for Stock Solution Reference
IbrutinibApixaban0.5 - 48 ng/mLMethanol[4]
IbrutinibNilotinib10 - 500 ng/mLNot Specified[5][7]
IbrutinibIbrutinib-D51 - 600 ng/mL70% Methanol[1][10]
IbrutinibIbrutinib-d50.2 - 800 ng/mLNot Specified[11][12]
IbrutinibIbrutinib-d41 - 1000 ng/mLNot Specified[13]
IbrutinibDeuterated Ibrutinib5 - 5000 ng/mLMethanol or DMSO[14]

Visualizations

workflow cluster_analyte Ibrutinib (Analyte) Preparation cluster_is Ibrutinib-d4 (Internal Standard) Preparation cluster_cs Calibration Standard Preparation in Matrix A_stock 1. Prepare 1 mg/mL Stock Solution in MeOH A_int 2. Prepare Intermediate Stocks (e.g., 10 µg/mL) A_stock->A_int Dilute A_work 3. Prepare Serial Dilutions for Working Solutions A_int->A_work Serially Dilute Spike_A 4. Spike with Ibrutinib Working Solutions A_work->Spike_A IS_stock 1. Prepare 1 mg/mL Stock Solution in MeOH IS_work 2. Prepare 1 µg/mL Working Solution IS_stock->IS_work Dilute Spike_IS 5. Spike with Ibrutinib-d4 Working Solution IS_work->Spike_IS Matrix Blank Biological Matrix (e.g., Plasma) Matrix->Spike_A Spike_A->Spike_IS Final_CS Final Calibration Standards (CS1-CS8) Spike_IS->Final_CS

Caption: Workflow for the preparation of Ibrutinib calibration standards and Ibrutinib-d4 internal standard.

signaling_pathway cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte (Ibrutinib) in sample Extraction Extraction Process (e.g., Protein Precipitation) Analyte->Extraction IS Internal Standard (Ibrutinib-d4) (Known amount added) IS->Extraction LCMS LC-MS/MS Measurement Extraction->LCMS Analyte_Signal Analyte Signal LCMS->Analyte_Signal IS_Signal IS Signal LCMS->IS_Signal Ratio Calculate Peak Area Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Concentration Determine Unknown Concentration CalCurve->Concentration

Caption: Logical workflow of using an internal standard for quantification in a bioanalytical assay.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Ibrutinib from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Ibrutinib (B1684441) from human plasma. The methodologies outlined are based on validated bioanalytical techniques and are intended to guide researchers in developing robust and reliable methods for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] Accurate quantification of Ibrutinib in plasma is crucial for pharmacokinetic analysis, bioequivalence studies, and understanding its exposure-response relationship.[3][4] Liquid-liquid extraction is a widely used sample preparation technique for the determination of Ibrutinib in biological matrices due to its simplicity and effectiveness in removing proteins and other interfering substances.[1][5]

This application note details two common LLE protocols using different organic solvents, followed by analysis with High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Ethyl Acetate (B1210297) Extraction for HPLC-DAD Analysis

This protocol is adapted from a method developed for the quantification of Ibrutinib in human plasma using HPLC-DAD.[1]

Materials:

  • Human plasma

  • Ibrutinib reference standard

  • Internal Standard (IS) working solution (e.g., Nilotinib)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)[1]

  • 1 M Sodium carbonate solution[1]

  • Deionized water

  • Microcentrifuge tubes (2 mL)

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with DAD detector

Procedure:

  • Sample Preparation: Thaw frozen plasma samples at room temperature.[1]

  • Spiking: In a microcentrifuge tube, add 1.0 mL of human plasma. Spike with the appropriate volume of Ibrutinib standard working solution and internal standard working solution.[1]

  • Alkalinization: Add 0.3 mL of 1 M sodium carbonate solution to the plasma sample.[1]

  • Extraction: Add 2.0 mL of ethyl acetate to the tube.[1]

  • Vortexing: Gently shake the tubes for 2 minutes to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge the samples at 5000 rpm for 5 minutes.[1]

  • Separation: Carefully transfer the upper organic layer (ethyl acetate) to a clean conical vial.[1]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.[1]

  • Reconstitution: Dissolve the residue in 200 µL of the mobile phase.[1]

  • Injection: Inject 20 µL of the reconstituted solution into the HPLC system.[1]

Workflow Diagram:

LLE_Protocol_1 cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma 1.0 mL Plasma spike Spike with Ibrutinib & IS plasma->spike alkalinize Add 0.3 mL 1M Na2CO3 spike->alkalinize add_solvent Add 2.0 mL Ethyl Acetate alkalinize->add_solvent vortex Shake for 2 min add_solvent->vortex centrifuge Centrifuge at 5000 rpm for 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC-DAD reconstitute->inject LLE_Protocol_2 cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma 250 µL Spiked Plasma add_is Add 50 µL IS & Sonicate plasma->add_is add_solvent Add 500 µL Ethyl Acetate add_is->add_solvent vortex Vortex for 5 min add_solvent->vortex centrifuge Centrifuge at 5000 rpm for 10-20 min vortex->centrifuge transfer Transfer Organic Phase centrifuge->transfer dry Dry Down transfer->dry reconstitute Reconstitute in 200 µL Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Ibrutinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Ibrutinib-d4. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of synthetic yields to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may be encountered during the synthesis of Ibrutinib-d4, providing potential causes and solutions.

Deuterium (B1214612) Incorporation

  • Question: Why is the deuterium incorporation in my Ibrutinib-d4 product low?

    • Possible Causes & Solutions:

      • Incomplete Deuteration of Precursors: The isotopic purity of your deuterated starting materials, such as deuterated (R)-N-Boc-3-hydroxypiperidine or deuterated 4-phenoxyphenylboronic acid, is critical. Ensure the starting materials have high isotopic enrichment (>98%) before proceeding with the synthesis.

      • H/D Exchange: Back-exchange of deuterium with hydrogen from protic solvents (e.g., water, methanol) or reagents can occur, especially under acidic or basic conditions.

        • Mitigation: Use deuterated solvents (e.g., D₂O, CD₃OD) for work-up and purification steps where feasible. Minimize exposure to protic sources.[1]

      • Suboptimal Reaction Conditions: Temperature and reaction time can influence the extent of deuteration and potential side reactions. Optimization of these parameters for each deuteration step is recommended.

  • Question: How can I minimize isotopic scrambling (deuteration at unintended positions)?

    • Possible Causes & Solutions:

      • Harsh Reaction Conditions: High temperatures or strong acids/bases can promote non-specific H/D exchange.

        • Mitigation: Employ milder reaction conditions. For example, in Suzuki coupling, use a less aggressive base or a lower reaction temperature.

      • Catalyst Activity: A highly active catalyst might promote unwanted side reactions, including H/D scrambling.

        • Mitigation: Screen different palladium catalysts and ligands for the Suzuki coupling to find one that promotes efficient cross-coupling without significant scrambling.

Key Reaction Steps

  • Question: My Suzuki coupling reaction with deuterated phenylboronic acid is sluggish or has a low yield. What can I do?

    • Possible Causes & Solutions:

      • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities.

        • Mitigation: Thoroughly degas all solvents and reagents. Use fresh, high-quality palladium catalysts and ligands.

      • Base Selection: The choice and quality of the base are crucial.

        • Mitigation: Use a fine powder of a suitable base like potassium carbonate or potassium phosphate (B84403) to ensure good reactivity. The presence of a small amount of water can sometimes be beneficial.

      • Boronic Acid Quality: Boronic acids can degrade over time.

        • Mitigation: Use fresh or properly stored deuterated phenylboronic acid.

  • Question: I am observing significant side products in the Mitsunobu reaction for coupling the deuterated piperidinol. How can I improve the selectivity?

    • Possible Causes & Solutions:

      • Reagent Addition Order: The order of addition of reagents in the Mitsunobu reaction is critical to avoid side reactions.

        • Mitigation: A common and effective protocol is to pre-form the betaine (B1666868) by adding the azodicarboxylate (e.g., DIAD) to the triphenylphosphine (B44618) at a low temperature before adding the alcohol and the pyrazolopyrimidine.[2]

      • Steric Hindrance: Steric hindrance around the alcohol or the nucleophile can reduce the reaction rate and lead to side products.

        • Mitigation: While challenging to alter the substrates, ensuring optimal reaction conditions (temperature, concentration) can help maximize the desired reaction pathway.

Purification

  • Question: How can I effectively separate Ibrutinib-d4 from its non-deuterated counterpart and other impurities?

    • Possible Solutions:

      • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purifying deuterated compounds to high isotopic and chemical purity. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or TFA) can provide good separation.

      • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC, often providing faster separations and using less organic solvent. The use of deuterated modifiers in SFC can also help to minimize back-exchange during purification.[3]

      • Recrystallization: While less effective for separating isotopologues, recrystallization can be a good final step to improve the overall chemical purity of the Ibrutinib-d4 product.

Synthesis Yields and Strategies

The synthesis of Ibrutinib-d4 can be approached by introducing deuterium at different positions of the molecule. The choice of strategy can impact the overall yield and complexity of the synthesis.

Deuteration StrategyKey Deuterated ReagentTypical Overall Yield RangeNotes
Piperidine-d4 Labeling (R)-N-Boc-3-hydroxypiperidine-d415-25%This is a common strategy. The synthesis of the deuterated piperidinol is a multi-step process that can impact the overall yield.
Phenoxyphenyl-d5 Labeling 4-Phenoxy-d5-phenylboronic acid20-30%This approach introduces deuterium on the phenoxyphenyl moiety. The synthesis of the deuterated boronic acid is a key step.
Combined Labeling Multiple deuterated precursorsVariableHigher levels of deuteration can be achieved but often at the cost of a lower overall yield due to the increased number of synthetic steps involving deuterated reagents.

Note: The yields are approximate and can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of Ibrutinib-d4 are provided below. These are general protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of (R)-1-(tert-butoxycarbonyl)piperidin-3-yl-2,2,3,3-d4 methanesulfonate

This protocol describes the synthesis of a deuterated piperidine (B6355638) intermediate.

  • Deuteration of N-Boc-3-piperidone:

    • To a solution of N-Boc-3-piperidone in methanol-d4, add sodium deuteroxide (NaOD) in D₂O.

    • Stir the reaction at room temperature and monitor the deuterium incorporation by ¹H NMR or mass spectrometry.

    • Once the desired level of deuteration is achieved, neutralize the reaction with DCl in D₂O.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction to (R,S)-N-Boc-3-hydroxypiperidine-d4:

    • Dissolve the deuterated N-Boc-3-piperidone in an appropriate solvent (e.g., THF or methanol).

    • Cool the solution to 0°C and add a reducing agent such as sodium borodeuteride (NaBD₄).

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction carefully with D₂O and extract the product.

  • Chiral Resolution (if necessary):

    • If a racemic reduction was performed, the enantiomers can be separated by chiral chromatography (HPLC or SFC) to isolate the desired (R)-enantiomer.

  • Sulfonylation:

    • Dissolve the (R)-N-Boc-3-hydroxypiperidine-d4 in dichloromethane (B109758) with a base (e.g., triethylamine).

    • Cool the solution to 0°C and add methanesulfonyl chloride dropwise.

    • Stir the reaction until completion, then wash with water and brine, dry the organic layer, and concentrate to obtain the mesylate.

Protocol 2: Suzuki Coupling of Deuterated 4-Phenoxyphenylboronic Acid

This protocol outlines the coupling of the deuterated boronic acid with the pyrazolopyrimidine core.

  • Reaction Setup:

    • In a reaction vessel, combine the halogenated pyrazolopyrimidine intermediate (e.g., the 3-iodo derivative), deuterated 4-phenoxyphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

    • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).

  • Degassing:

    • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction

This protocol describes the coupling of the deuterated piperidinol with the pyrazolopyrimidine core.

  • Reagent Preparation:

    • Dissolve the pyrazolopyrimidine core, the deuterated (R)-N-Boc-3-hydroxypiperidine, and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Reaction:

    • Cool the solution to 0°C under an inert atmosphere.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Visualizations

Ibrutinib-d4 Synthesis Workflow (Piperidine Labeling)

G A Deuterated (R)-N-Boc-3-hydroxypiperidine C Mitsunobu Reaction A->C B 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->C D Coupled Intermediate C->D F Suzuki Coupling D->F E 4-Phenoxyphenylboronic acid E->F G Boc-protected Ibrutinib-d4 F->G H Deprotection G->H I Acylation H->I J Ibrutinib-d4 I->J

Caption: Synthetic workflow for Ibrutinib-d4 via piperidine labeling.

Ibrutinib-d4 Synthesis Workflow (Phenoxyphenyl Labeling)

G A (R)-N-Boc-3-hydroxypiperidine C Mitsunobu Reaction A->C B 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->C D Coupled Intermediate C->D F Suzuki Coupling D->F E Deuterated 4-Phenoxyphenylboronic acid E->F G Boc-protected Ibrutinib-d4 F->G H Deprotection G->H I Acylation H->I J Ibrutinib-d4 I->J

Caption: Synthetic workflow for Ibrutinib-d4 via phenoxyphenyl labeling.

Troubleshooting Logic for Low Deuterium Incorporation

G Start Low Deuterium Incorporation Q1 Check Isotopic Purity of Starting Materials Start->Q1 A1_Yes Purity > 98% Q1->A1_Yes Yes A1_No Synthesize or Procure Higher Purity Materials Q1->A1_No No Q2 Review Work-up and Purification Conditions A1_Yes->Q2 A2_Yes Protic Solvents Used Q2->A2_Yes Yes A2_No Conditions are Anhydrous/Aprotic Q2->A2_No No Sol_A2 Use Deuterated Solvents (D2O, CD3OD) A2_Yes->Sol_A2 Q3 Evaluate Reaction Conditions A2_No->Q3 Sol_Q3 Optimize Temperature, Time, and Reagent Stoichiometry Q3->Sol_Q3

References

Addressing matrix effects in Ibrutinib LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrutinib LC-MS/MS assays. The information is designed to help address specific issues related to matrix effects that may be encountered during experimental work.

Troubleshooting Guide: Addressing Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis that can compromise accuracy and reproducibility. This guide provides a systematic approach to identifying and mitigating these effects in Ibrutinib assays.

Problem: Poor reproducibility, inaccurate quantification, or high variability in Ibrutinib signal intensity between samples.

This is often indicative of significant matrix effects. Follow these steps to troubleshoot:

Step 1: Assess the Presence and Severity of Matrix Effects

  • Initial Diagnosis: A primary indicator of matrix effects is a high coefficient of variation (%CV) in the signal intensity of your internal standard (IS) across a batch of samples.

  • Quantitative Assessment: To confirm and quantify the matrix effect, perform a post-extraction spike experiment. Compare the peak area of Ibrutinib spiked into an extracted blank matrix (e.g., plasma) with the peak area of Ibrutinib in a neat solution (e.g., mobile phase).

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The goal is an MF as close to 1 as possible, with a %CV across different matrix lots of <15%.

Step 2: Review and Optimize Sample Preparation

The most effective way to combat matrix effects is to remove interfering endogenous components, such as phospholipids (B1166683), from the sample before analysis.[1][2]

  • Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[1][2] If you are using PPT and observing issues, consider more selective techniques.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning Ibrutinib into an immiscible organic solvent, leaving many matrix components behind.[3][4][5]

  • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by using a solid sorbent to selectively retain Ibrutinib while matrix components are washed away. Mixed-mode SPE columns can be particularly effective.[6][7]

  • Phospholipid Depletion Plates: Specialized plates, such as HybridSPE, are designed to specifically target and remove phospholipids, significantly reducing matrix effects.[2][8][9]

Step 3: Optimize Chromatographic Conditions

If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the chromatographic method to separate Ibrutinib from co-eluting interferences.[10]

  • Increase Chromatographic Resolution:

    • Adjust the gradient elution profile to better separate the analyte from the region where phospholipids typically elute.

    • Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Divert Flow: Use a divert valve to direct the initial part of the chromatographic run, which often contains unretained matrix components, to waste instead of the mass spectrometer.

Step 4: Ensure Proper Use of an Internal Standard (IS)

A stable isotope-labeled internal standard (SIL-IS), such as Ibrutinib-D5, is the gold standard for compensating for matrix effects.[4][5]

  • Co-elution is Key: The SIL-IS should co-elute with Ibrutinib to ensure it experiences the same ionization suppression or enhancement.

  • Monitor IS Response: A consistent IS response across all samples is a good indicator that matrix effects are being effectively compensated for. Significant variability in the IS signal points to unresolved matrix issues.

Logical Workflow for Troubleshooting Matrix Effects

G cluster_0 Problem Identification cluster_1 Assessment cluster_2 Mitigation Strategy A Inconsistent Results: High %CV, Poor Accuracy B Perform Post-Extraction Spike Experiment A->B Start Troubleshooting C Calculate Matrix Factor (MF) and %CV across lots B->C D Is MF significantly different from 1 OR %CV > 15%? C->D E Optimize Sample Preparation (PPT -> LLE/SPE/PLD) D->E Yes I Method Acceptable D->I No F Optimize Chromatography (Gradient, Column) E->F G Verify SIL-IS Performance (Co-elution, Consistency) F->G H Re-evaluate Matrix Effect G->H H->D Re-assess

Caption: A step-by-step workflow for diagnosing and resolving matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in Ibrutinib plasma assays?

A1: The most significant source of matrix effects in plasma samples are phospholipids from cell membranes.[1] These compounds are often co-extracted with Ibrutinib and can suppress its ionization in the mass spectrometer source, leading to a lower-than-expected signal. Other endogenous components like salts and proteins can also contribute to matrix effects.[10]

Q2: I'm using protein precipitation with acetonitrile. Why am I still seeing significant matrix effects?

A2: While protein precipitation is a simple and fast method for sample preparation, it is not very effective at removing phospholipids.[2][11] Acetonitrile will precipitate proteins, but many phospholipids remain in the supernatant that is injected into the LC-MS/MS system, causing ion suppression.

Q3: How can I choose the best sample preparation technique to minimize matrix effects?

A3: The choice of technique depends on the required sensitivity and the complexity of the matrix.

  • Good: Liquid-Liquid Extraction (LLE) provides cleaner samples than protein precipitation.

  • Better: Solid-Phase Extraction (SPE) can offer higher selectivity and lead to even cleaner extracts.

  • Best: Specialized phospholipid removal techniques (e.g., HybridSPE) are specifically designed to eliminate the primary source of matrix effects in plasma and will typically yield the best results.[2][8][9]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary if I have a good sample cleanup method?

A4: Yes, using a SIL-IS like Ibrutinib-D5 is highly recommended.[4][5] Even with the best sample preparation, some matrix components may remain. A co-eluting SIL-IS will experience the same ionization effects as Ibrutinib, allowing for accurate correction and improving the precision and accuracy of the assay.

Q5: My internal standard response is highly variable across my sample set. What does this indicate?

A5: High variability in the internal standard response is a strong indicator of inconsistent matrix effects. This means that different samples are causing different degrees of ion suppression or enhancement. This could be due to variations in the biological matrix between subjects or issues with the consistency of your sample preparation procedure. This problem must be addressed by improving the sample cleanup method to ensure the method is robust.

Q6: Can I just dilute my sample to reduce matrix effects?

A6: Diluting the sample can reduce the concentration of interfering matrix components, but this approach is only feasible if the concentration of Ibrutinib in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[12] For many applications, especially those requiring high sensitivity, dilution may not be a viable option.

Experimental Protocols & Data

Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques in terms of their ability to remove matrix components and the resulting impact on the Ibrutinib assay.

Technique Principle Typical Recovery % Matrix Effect % Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).>90%Can be significant (ion suppression common)Fast, simple, inexpensive.Ineffective at removing phospholipids.[2]
Liquid-Liquid Extraction (LLE) Ibrutinib is partitioned into an immiscible organic solvent.85-105%Reduced compared to PPT.Good removal of salts and some phospholipids.More labor-intensive than PPT.
Solid-Phase Extraction (SPE) Ibrutinib is selectively retained on a solid sorbent.>90%Generally low.High selectivity, clean extracts.Can require method development.
HybridSPE-Phospholipid Combines protein precipitation with specific removal of phospholipids.>95%Minimal.Excellent phospholipid removal, very clean extracts.[2][8]Higher cost per sample.
Detailed Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a representative example for the extraction of Ibrutinib from human plasma.

  • Sample Aliquoting: Pipette 250 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Ibrutinib-D5 at 1 µg/mL in methanol).

  • Vortex: Briefly vortex the sample for 10-15 seconds.

  • Extraction Solvent Addition: Add 500 µL of ethyl acetate.

  • Extraction: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 15 minutes at 5°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow: LLE Sample Preparation

G start Start: Plasma Sample (250 µL) add_is Add Internal Standard (Ibrutinib-D5) start->add_is vortex1 Vortex (15s) add_is->vortex1 add_solvent Add Extraction Solvent (Ethyl Acetate, 500 µL) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (5000 rpm, 15 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute (Mobile Phase, 200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Ibrutinib extraction from plasma using LLE.

Ibrutinib Signaling Pathway

Ibrutinib is an inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[13] By blocking BTK, Ibrutinib inhibits downstream signaling that leads to B-cell proliferation and survival.[14][15][16]

BTK_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Calcium ↑ Intracellular Ca²⁺ PLCG2->Calcium DAG DAG PLCG2->DAG Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition NFkB NF-κB Pathway Calcium->NFkB PKC PKC DAG->PKC PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Ibrutinib inhibits BTK, blocking the BCR signaling cascade.

References

Technical Support Center: Minimizing Instrument Carry-Over for Ibrutinib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing instrument carry-over during the analysis of Ibrutinib.

Frequently Asked Questions (FAQs)

Q1: What is instrument carry-over in the context of Ibrutinib analysis?

A1: Instrument carry-over is the phenomenon where trace amounts of Ibrutinib from a high-concentration sample persist in the analytical system and appear in subsequent injections of low-concentration samples or blanks. This can lead to inaccurate quantification, particularly for samples with low Ibrutinib concentrations.

Q2: What are the common sources of Ibrutinib carry-over in an LC-MS system?

A2: Ibrutinib, being a relatively hydrophobic and basic compound, can adhere to various surfaces within an LC-MS system. The most common sources of carry-over include:

  • Autosampler: The injection needle, sample loop, rotor seals, and stators are primary sites for Ibrutinib adsorption.

  • Injector Port: Residue can build up in the injector port and be transferred to subsequent samples.

  • LC Column: The column, including the frits and the stationary phase, can retain Ibrutinib, which may then elute in later runs.

  • Transfer Lines and Fittings: Dead volumes in tubing and fittings can trap and later release the analyte.

  • Mass Spectrometer Source: Over time, the ion source can become contaminated, leading to persistent background signals.

Q3: How can I determine if I have an Ibrutinib carry-over issue?

A3: A simple diagnostic experiment can be performed. Inject a high-concentration Ibrutinib standard, followed by one or more blank injections (the mobile phase or matrix without the analyte). If a peak corresponding to Ibrutinib appears in the blank injection(s), you have a carry-over problem. The peak area of the carry-over should decrease with each subsequent blank injection.

Troubleshooting Guides

Systematic Approach to Identifying the Source of Carry-Over

A logical, step-by-step process is the most effective way to identify the source of Ibrutinib carry-over.

  • Initial Assessment:

    • Inject a high-concentration Ibrutinib standard followed by three blank injections.

    • Observe the peak area of Ibrutinib in the blank injections. A diminishing peak across the blanks confirms carry-over.

  • Isolate the LC System from the MS:

    • Disconnect the LC outlet from the mass spectrometer.

    • Direct the LC flow to waste.

    • Repeat the injection sequence. If the carry-over peak is still present in the chromatogram (using a UV detector, if available), the source is within the LC system. If not, the MS source may be contaminated.

  • Isolate the Column:

    • Remove the analytical column and replace it with a zero-volume union.

    • Repeat the injection sequence.

    • If the carry-over is significantly reduced or eliminated, the column is a major contributor.

  • Evaluate the Autosampler:

    • If carry-over persists after removing the column, the autosampler is the most likely source.

    • Focus on optimizing the needle wash protocol and inspecting the injection valve for wear.

Experimental Protocols

Protocol 1: Evaluation of Ibrutinib Carry-Over

Objective: To quantify the extent of instrument carry-over for Ibrutinib.

Materials:

  • High-concentration Ibrutinib standard (e.g., the highest point of the calibration curve).

  • Blank solution (mobile phase or sample matrix).

  • Validated LC-MS/MS method for Ibrutinib analysis.

Procedure:

  • Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Perform the following injection sequence:

    • Injection 1: Blank solution.

    • Injection 2: High-concentration Ibrutinib standard.

    • Injection 3: Blank solution.

    • Injection 4: Blank solution.

    • Injection 5: Blank solution.

  • Integrate the peak area of Ibrutinib in all injections.

  • Calculate the percent carry-over using the following formula:

    % Carry-over = (Peak Area in Blank 1 / Peak Area in High Standard) * 100

Acceptance Criteria: For most bioanalytical methods, the carry-over in the first blank injection should not exceed 20% of the lower limit of quantitation (LLOQ).

Data on Carry-Over Reduction Strategies

Table 1: Effect of Needle Wash Solvent Composition on Carry-Over for Granisetron HCl

Needle Wash Solvent CompositionAverage Carry-Over (%)
90:10 Water:Acetonitrile0.0015
50:50 Water:Acetonitrile0.0008
100% Acetonitrile0.0025
90:10 Water:Methanol0.0012
50:50 Water:Methanol0.0010
100% Methanol0.0020

Data is illustrative and based on a study of Granisetron HCl. The optimal wash solution for Ibrutinib should be empirically determined.[1]

Table 2: Impact of Needle Wash Mode and Duration on Carry-Over Reduction for Granisetron HCl

Needle Wash ModeCarry-Over Reduction
Default (6-second post-injection wash)Baseline
12-second pre- and post-injection wash3-fold reduction

This data illustrates that increasing the wash time and washing both before and after injection can significantly reduce carry-over.[1]

Visual Troubleshooting and Workflow Diagrams

Carryover_Troubleshooting_Workflow start Suspected Ibrutinib Carry-Over test Inject High-Conc. Standard followed by 3 Blanks start->test check_peak Peak in Blank 1? test->check_peak no_carryover No Significant Carry-Over (Monitor Regularly) check_peak->no_carryover No isolate_lc_ms Isolate LC from MS check_peak->isolate_lc_ms Yes check_lc Carry-Over in LC? isolate_lc_ms->check_lc ms_source MS Source Contamination (Clean Source) check_lc->ms_source No isolate_column Remove Column (Use Union) check_lc->isolate_column Yes resolved Carry-Over Minimized ms_source->resolved check_column Carry-Over Reduced? isolate_column->check_column column_issue Column is a Source (Flush, Condition, or Replace) check_column->column_issue Yes autosampler_issue Autosampler is Likely Source check_column->autosampler_issue No column_issue->resolved optimize_wash Optimize Wash Protocol (Solvent, Duration, Mode) autosampler_issue->optimize_wash check_valve Inspect/Replace Injector Valve Seals optimize_wash->check_valve check_valve->resolved

Caption: Troubleshooting workflow for identifying the source of Ibrutinib carry-over.

Wash_Optimization_Strategy start Optimize Autosampler Wash Protocol solvent_selection Select Appropriate Wash Solvent(s) (Consider Ibrutinib's properties) start->solvent_selection solvent_properties Ibrutinib Properties: - Hydrophobic - Basic solvent_selection->solvent_properties wash_options Recommended Wash Solutions: 1. High Organic Content (e.g., Acetonitrile, Methanol) 2. Acidic Modifier (e.g., 0.1% Formic Acid) 3. Basic Modifier (e.g., 0.1% Ammonium Hydroxide) 4. 'Magic Mixture' (e.g., Water/ACN/MeOH/IPA) solvent_selection->wash_options duration_mode Optimize Wash Duration and Mode (Pre- and Post-Injection Wash) wash_options->duration_mode evaluation Evaluate Effectiveness (Perform Carry-Over Test) duration_mode->evaluation

References

Improving accuracy and precision in Ibrutinib bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and precision of Ibrutinib (B1684441) bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in Ibrutinib bioanalysis?

Researchers often face challenges related to matrix effects, interference from metabolites and endogenous compounds, and the stability of Ibrutinib during sample preparation and analysis.[1][2] Issues such as ion suppression or enhancement due to the sample matrix can significantly impact the accuracy and precision of quantification.[3] Furthermore, isobaric metabolites, like dihydrodiol-ibrutinib, and endogenous compounds, such as bile acids (e.g., taurocholic acid), can interfere with the analysis, particularly in samples from patients with hepatic impairment.[2][4][5][6] Thermal degradation of Ibrutinib is another potential issue that can lead to the formation of impurities and affect analytical results.[7][8]

Q2: How can I minimize matrix effects in my Ibrutinib LC-MS/MS assay?

To minimize matrix effects, several strategies can be employed. A robust sample preparation method is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[2][9] Chromatographic separation should be optimized to separate Ibrutinib from co-eluting matrix components.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Ibrutinib-D5, is highly recommended as it can compensate for matrix-induced variations in ionization efficiency.[3][10] Evaluating the matrix effect across multiple lots of blank plasma is also a critical validation parameter.[1]

Q3: What is the recommended internal standard (IS) for Ibrutinib bioanalysis?

The most commonly recommended internal standard for Ibrutinib bioanalysis is its deuterated analog, Ibrutinib-D5.[3][10] Using a stable isotope-labeled internal standard is the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, which helps to correct for variability and improve accuracy and precision.[10] Apixaban has also been reported as an internal standard in some studies.[1]

Q4: How should I prepare my plasma samples for Ibrutinib analysis?

Several sample preparation methods can be used for Ibrutinib bioanalysis. The choice of method depends on the required sensitivity and the complexity of the sample matrix.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol.[1][3] However, it may result in less clean extracts and more significant matrix effects.[2][9]

  • Liquid-Liquid Extraction (LLE): LLE, using solvents like ethyl acetate (B1210297) or tert-butyl methyl ether, offers better sample cleanup than PPT and can improve sensitivity.[10][11][12]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest samples, significantly reducing matrix effects, but it is a more complex and time-consuming method.[9]

Q5: What are the key stability considerations for Ibrutinib in biological samples?

Ibrutinib stability should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability tests include:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.[1][10][11]

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for the duration of sample handling.[1][10]

  • Long-Term Stability: Determine the stability of the analyte in frozen plasma over an extended period.[1][10]

  • Autosampler Stability: Assess the stability of the processed samples in the autosampler.[10]

Ibrutinib has been shown to be stable under various storage and handling conditions, but it is crucial to validate this for your specific laboratory conditions.[1][10][11] Thermal degradation can occur at elevated temperatures, leading to the formation of oligomers.[7][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Ibrutinib, which is a weakly basic compound. Using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by promoting protonation.[3][10]

    • Column Choice: Use a high-quality C18 or phenyl column that is known to perform well for basic compounds.[10][13]

    • Flow Rate: Optimize the flow rate to ensure sufficient interaction with the stationary phase without excessive band broadening.[3]

    • Organic Modifier: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) in the mobile phase can impact peak shape. Experiment with different ratios to find the optimal conditions.[10][11]

Issue 2: High Variability in Results (Poor Precision)

  • Possible Cause: Inconsistent sample preparation or significant matrix effects.

  • Troubleshooting Steps:

    • Internal Standard Use: Ensure a suitable internal standard (preferably a SIL-IS like Ibrutinib-D5) is used consistently and added at the earliest possible stage of the sample preparation process.[3][10]

    • Sample Preparation Technique: If using protein precipitation, consider switching to a more robust method like LLE or SPE to reduce matrix variability.[9]

    • Vortexing and Centrifugation: Ensure consistent and adequate vortexing times and centrifugation speeds to guarantee complete extraction and phase separation.[10]

    • Pipetting Accuracy: Verify the accuracy and precision of all pipettes used for sample and reagent transfers.

Issue 3: Inaccurate Results (Poor Accuracy)

  • Possible Cause: Calibration issues, interference, or analyte degradation.

  • Troubleshooting Steps:

    • Calibration Curve: Prepare fresh calibration standards and ensure the calibration range brackets the expected concentrations in the study samples.[1][10] Use a weighted linear regression model (e.g., 1/x²), which is often suitable for bioanalytical assays.[14]

    • Interference Check: Analyze blank plasma from multiple sources to check for endogenous interferences at the retention time of Ibrutinib and the IS.[3] Be aware of potential interference from the dihydrodiol metabolite, especially in certain patient populations.[4][6]

    • Stability: Re-evaluate the stability of Ibrutinib under the specific handling and storage conditions of your laboratory to rule out degradation.[15][16]

Issue 4: Low Signal Intensity or Sensitivity

  • Possible Cause: Suboptimal mass spectrometry parameters or inefficient sample extraction.

  • Troubleshooting Steps:

    • MS Parameter Optimization: Infuse a standard solution of Ibrutinib to optimize MS parameters such as collision energy, declustering potential, and gas settings to achieve the best signal-to-noise ratio.[17]

    • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Positive ion mode is typically used for Ibrutinib analysis.[3][10][17]

    • Extraction Recovery: Evaluate the extraction recovery of your sample preparation method. If recovery is low, consider alternative extraction solvents (for LLE) or different sorbents (for SPE).[3][10]

    • Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can enhance the ionization of Ibrutinib.[3][14]

Data and Protocols

Quantitative Data Summary

Table 1: Summary of LC-MS/MS Method Parameters for Ibrutinib Bioanalysis

ParameterMethod 1Method 2Method 3
LC Column Symmetry C18 (75 x 4.6 mm, 3.5 µm)[10]Agilent Zorbax SB-C18[1]ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase Acetonitrile, Methanol, 0.1% Formic Acid (Gradient)[10]Methanol and 0.3% Formic Acid in Water (Gradient)[1]Acetonitrile and 10 mM Ammonium Formate with 0.1% Formic Acid[3]
Flow Rate 0.7 mL/min[10]0.4 mL/min[1]0.5 mL/min[3]
Internal Standard Ibrutinib-D5[10]Apixaban[1]Ibrutinib-d5[3]
Ionization Mode ESI Positive[10]ESI Positive[1]ESI Positive[3]
MRM Transition (Ibrutinib) 441.2 → 55.01[10]Not Specified441.1 → 304.2[3]
Linearity Range 1 - 600 ng/mL[10]0.5 - 48 ng/mL[1]0.4 - 200 ng/mL[3]

Table 2: Summary of Validation Parameters for Ibrutinib Bioanalysis

ParameterMethod 1Method 2Method 3
Intra-day Precision (%RSD) < 8.5%[10]< 15%[1]< 13%[3]
Inter-day Precision (%RSD) < 8.5%[10]< 15%[1]< 13%[3]
Accuracy Within ± 8.5%[10]Within ± 15%[1]94.7 - 105.7%[3]
Recovery 99.28% - 102.8%[10]Not Specified~92%[3]
Matrix Effect (%CV) 3.68% - 4.59%[10]Not SpecifiedNo significant effect[3]
Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) Method [10]

  • To 250 µL of plasma sample, add 50 µL of Ibrutinib-D5 internal standard (1 µg/mL).

  • Sonicate the mixture for 15 seconds.

  • Add 500 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10-20 minutes at 5°C.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) Method [1]

  • To 500 µL of plasma sample, add 10 µL of internal standard (Apixaban, 500 ppb).

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Ibrutinib-D5) plasma->add_is extraction Extraction (LLE or PPT) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon hplc HPLC Separation (C18 Column) evap_recon->hplc Inject Sample ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: A generalized experimental workflow for the bioanalysis of Ibrutinib.

bcr_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

References

N-Boc-Ibrutinib-d4 impurity profiling and characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-Ibrutinib-d4. The information provided is intended to assist in impurity profiling and characterization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a deuterated and N-Boc-protected intermediate used in the synthesis of Ibrutinib-d4.[1] Ibrutinib-d4 is a labeled analog of Ibrutinib, which is a highly selective irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1] Labeled compounds like Ibrutinib-d4 are commonly used as internal standards in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).

Q2: What are the potential types of impurities I might encounter with this compound?

A2: While specific impurity profiling data for this compound is not extensively published, impurities can be logically categorized based on the synthesis of Ibrutinib.[] You may encounter:

  • Process-related impurities: These can be unreacted starting materials, byproducts from the synthesis of the core Ibrutinib structure, or reagents used in the Boc-protection step. An example from Ibrutinib synthesis is N-Desmethyl Ibrutinib.[]

  • Degradation products: Although the Boc group offers some protection, the core structure may still be susceptible to degradation under certain conditions like exposure to strong acids, bases, heat, or light.[] For Ibrutinib, hydrolysis products are a known class of degradation impurities.[]

  • Residual solvents and inorganic salts: These are common in any synthesized chemical product.[]

Q3: Which analytical techniques are most suitable for characterizing this compound and its impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is excellent for separating impurities and assessing purity.[3][4] For structural elucidation and confirmation of both the main compound and its impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[3][5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected peaks in HPLC/UPLC chromatogram. Presence of process-related impurities or degradation products.1. Inject a blank (mobile phase) to rule out system contamination. 2. Perform co-injection with a known Ibrutinib impurity standard if available. 3. Collect the fraction corresponding to the unknown peak for characterization by LC-MS and/or NMR. 4. Review the synthesis and purification records to identify potential side-reactions or incomplete reactions.
Mass spectrum shows ions with unexpected m/z values. Impurities with different molecular weights, or in-source fragmentation/adduct formation.1. Verify the expected m/z for this compound and its common adducts (e.g., [M+H]+, [M+Na]+). 2. Analyze the fragmentation pattern to see if it relates to the expected structure. 3. Compare the m/z values with known Ibrutinib impurities, adjusting for the mass of the Boc group and deuterium (B1214612) labels.[6][7] 4. Optimize MS source conditions to minimize in-source fragmentation.
¹H or ¹³C NMR spectrum shows unexplained signals. Presence of impurities or residual solvents.1. Compare the spectrum with a reference spectrum of this compound if available. 2. Check for characteristic signals of common laboratory solvents. 3. Integrate the impurity signals relative to the main compound to estimate their concentration. 4. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of the impurities.
Inconsistent analytical results between batches. Variation in the impurity profile of different lots of this compound.1. Establish a standardized analytical method for batch-to-batch comparison.[8] 2. Maintain a reference batch for comparison. 3. Thoroughly characterize each new batch to identify and quantify any new or elevated impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol is adapted from established methods for Ibrutinib analysis.[8]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 296 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Protocol 2: LC-MS/MS Method for Impurity Identification

This protocol is based on bioanalytical methods for Ibrutinib.[5]

  • LC System: UPLC/HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate impurities, for example, starting at 10% B and increasing to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) on parent ions of interest to obtain fragmentation patterns for structural elucidation.

Impurity Data Summary

The following table lists some known impurities of Ibrutinib, which could potentially be found in this compound samples, either as precursors or as co-synthesized products. The molecular formulas and weights would need to be adjusted for the Boc-group and deuterium labeling if the impurity is a derivative of the final protected molecule.

Impurity NameCAS NumberMolecular Formula (of Ibrutinib impurity)Molecular Weight ( g/mol )
(S)-Ibrutinib936563-97-2C₂₅H₂₄N₆O₂440.50
Ibrutinib Amine Impurity1553977-42-6 (free base)C₂₂H₂₂N₆O386.46
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine330786-24-8C₁₇H₁₃N₅O303.33
Ibrutinib Methoxy Impurity2031255-26-0C₂₆H₂₈N₆O₃472.55
IBR Dimer Impurity-12031255-23-7C₅₀H₄₈N₁₂O₄881.01

Data sourced from various suppliers of pharmaceutical impurities.[6][7]

Visualizations

impurity_profiling_workflow Workflow for this compound Impurity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Mobile Phase) Sample->Dissolve HPLC HPLC / UPLC Analysis (Purity Assessment) Dissolve->HPLC LCMS LC-MS/MS Analysis (Identification) Dissolve->LCMS NMR NMR Spectroscopy (Structure Elucidation) Dissolve->NMR Purity Quantify Purity (%) HPLC->Purity Identify Identify Impurity Structures LCMS->Identify NMR->Identify Report Generate Certificate of Analysis / Report Purity->Report Identify->Report troubleshooting_logic Troubleshooting Unexpected Chromatographic Peaks Start Unexpected Peak Observed in HPLC/UPLC CheckSystem Is the peak present in a blank injection? Start->CheckSystem SystemContamination Source of system contamination. Clean the system. CheckSystem->SystemContamination Yes TrueImpurity Peak is likely a true impurity. CheckSystem->TrueImpurity No Characterize Proceed with characterization. TrueImpurity->Characterize LCMS LC-MS Analysis for MW Characterize->LCMS NMR NMR for Structure Characterize->NMR impurity_sources Potential Sources of Impurities in this compound Synthesis StartMaterials Starting Materials & Intermediates Synthesis Synthesis of Ibrutinib-d4 Core StartMaterials->Synthesis BocProtection N-Boc Protection Step Synthesis->BocProtection ProcessImpurities Process-Related Impurities Synthesis->ProcessImpurities FinalProduct This compound BocProtection->FinalProduct BocProtection->ProcessImpurities Degradation Degradation Products (Storage/Handling) FinalProduct->Degradation ProcessImpurities->FinalProduct

References

Stability testing of N-Boc-Ibrutinib-d4 under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-Ibrutinib-d4. The information is designed to address specific issues that may be encountered during experimental stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Ibrutinib (B1684441)?

This compound is a deuterated and N-Boc protected form of Ibrutinib. The "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium, which is often used as an internal standard in analytical studies. The "N-Boc" refers to the tert-Butyloxycarbonyl protecting group attached to a nitrogen atom. This form is typically an intermediate in the synthesis of deuterated Ibrutinib.

Q2: Under what conditions is this compound expected to be unstable?

Based on the known stability profile of Ibrutinib and the nature of the N-Boc protecting group, this compound is expected to be most susceptible to degradation under the following conditions:

  • Acidic Conditions: The N-Boc protecting group is highly sensitive to acid and will likely be cleaved. Ibrutinib itself also shows degradation under acidic hydrolysis.

  • Alkaline (Basic) Conditions: Ibrutinib is known to be highly sensitive to alkaline hydrolysis, leading to significant degradation.[1][2][3]

  • Oxidative Conditions: Ibrutinib is extremely sensitive to oxidative stress, even at room temperature.[1][2]

Q3: What conditions are expected to be relatively stable for this compound?

Drawing from studies on Ibrutinib, this compound is likely to be relatively stable under the following conditions:

  • Neutral Hydrolysis: Ibrutinib is found to be stable in neutral aqueous solutions.[1][2]

  • Thermal Stress: The parent compound, Ibrutinib, is stable under heat.[1][3]

  • Photolytic Stress: Ibrutinib has been shown to be stable when exposed to light.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation product observed under neutral conditions. Contamination of glassware or solvents with acidic or basic residues.Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use high-purity, neutral solvents.
Rapid degradation of the compound upon dissolution. The chosen solvent may be promoting degradation (e.g., acidic or contains peroxides).Use a neutral, peroxide-free solvent for dissolution. Consider preparing solutions fresh before each experiment.
Inconsistent results between replicate stability experiments. Variability in experimental conditions such as temperature, pH, or light exposure.Tightly control all experimental parameters. Use a calibrated incubator, pH meter, and a controlled light source as per ICH guidelines.
Difficulty in separating the parent compound from its degradants by HPLC. The chromatographic method is not optimized for the specific degradation products.Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, gradient, column type, and detection wavelength.[4][5]

Summary of Ibrutinib Stability Data

The following table summarizes the degradation of Ibrutinib under various stress conditions as reported in the literature. This can serve as a reference for designing stability studies for this compound.

Stress Condition Reagents and Conditions Observation Reference
Acidic Hydrolysis 0.1 N HCl at 80°CSignificant degradation[1][2][6]
Alkaline Hydrolysis 0.1 N NaOH at 60°CHighly sensitive, significant degradation[1][2][6]
Oxidative Degradation 3-30% H₂O₂ at room temperatureExtremely sensitive, significant degradation[1][2]
Thermal Degradation 105°C for 6 hoursStable[1][7]
Photolytic Degradation UV light exposure for 7 daysStable[1][7]
Neutral Hydrolysis Refluxing with water at 60°C for 6 hoursStable[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).

    • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for a specified time.

    • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute the sample with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for a specified time, protected from light.

    • Dilute the sample with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 6 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for 7 days.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

Visualizations

Signaling Pathway of Ibrutinib

Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[8][9] This pathway is crucial for the proliferation and survival of malignant B-cells.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Ibrutinib inhibits BTK, blocking downstream signaling for B-cell proliferation.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound.

Stability_Testing_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sampling at Time Points stress->sampling analysis HPLC/UPLC Analysis sampling->analysis data_proc Data Processing (Peak Purity, % Degradation) analysis->data_proc report Generate Stability Report data_proc->report end End report->end

Caption: Workflow for conducting a forced degradation stability study.

Logical Relationship of Stability Factors

This diagram shows the relationship between different experimental conditions and their expected impact on the stability of this compound.

Stability_Factors cluster_conditions Stress Conditions cluster_outcomes Expected Outcome substance This compound acid Acidic substance->acid base Alkaline substance->base oxidative Oxidative substance->oxidative thermal Thermal substance->thermal photo Photolytic substance->photo neutral Neutral substance->neutral degradation Degradation Expected acid->degradation base->degradation oxidative->degradation stable Likely Stable thermal->stable photo->stable neutral->stable

Caption: Expected stability of this compound under various stress conditions.

References

Technical Support Center: Proper Storage and Handling of Deuterated Ibrutinib Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of deuterated Ibrutinib (B1684441) standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid deuterated Ibrutinib?

A1: Solid, lyophilized deuterated Ibrutinib (Ibrutinib-d5) should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years at this temperature.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] It is crucial to store the solid powder in a desiccator to protect it from moisture, as deuterated compounds can be hygroscopic.[2]

Q2: How should I prepare and store stock solutions of deuterated Ibrutinib?

A2: Stock solutions should be prepared using high-purity aprotic solvents such as DMSO, DMF, or ethanol.[1][3] Once reconstituted, it is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[4] These aliquots should be stored at -80°C for up to two years or -20°C for up to one year.[1] When preparing to use the stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]

Q3: What are the solubility limits for deuterated Ibrutinib in common solvents?

A3: Deuterated Ibrutinib (Ibrutinib-d5) exhibits solubility similar to its non-deuterated counterpart. The approximate solubilities in common organic solvents are summarized in the table below.[1][3]

SolventSolubility
DMSO≥ 30 mg/mL
DMF≥ 30 mg/mL
Ethanol≥ 0.25 mg/mL

Q4: What is isotopic exchange and how can I prevent it with my deuterated Ibrutinib standard?

A4: Isotopic exchange is the unintended replacement of deuterium (B1214612) atoms with hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water).[6] This can compromise the accuracy of quantitative analyses. To prevent this, it is recommended to use aprotic solvents for reconstitution and storage.[2] Avoid acidic or basic aqueous solutions, as these conditions can catalyze deuterium exchange.[7] The deuterium labels in Ibrutinib-d5 are on the phenoxy ring, which are generally stable positions and less prone to exchange compared to deuterium on heteroatoms like oxygen or nitrogen.[3]

Troubleshooting Guide

Issue 1: Inconsistent or inaccurate quantitative results in my LC-MS/MS assay.

  • Question: My quantitative results for Ibrutinib are variable, even when using a deuterated internal standard. What could be the cause?

  • Answer: Inconsistent results can arise from several factors. A primary cause can be the lack of co-elution of the analyte and the deuterated standard, which can lead to differential matrix effects.[8] Another possibility is the degradation of the standard or analyte, or the presence of impurities.[3] Ensure that your chromatographic method achieves co-elution and that your standards have been stored properly to maintain their integrity.

Issue 2: The peak area of my deuterated Ibrutinib internal standard is decreasing throughout my sample queue.

  • Question: I'm observing a drop in the signal intensity of my deuterated Ibrutinib standard in later injections of my analytical run. Why is this happening?

  • Answer: A decreasing signal for the internal standard can be indicative of ion suppression effects that may vary over the course of the run.[5] This can be caused by the accumulation of matrix components on the column or in the ion source. It is also possible that the standard is degrading in the autosampler if it is not kept at a low temperature. If the issue persists after instrument maintenance, consider a potential issue with the stability of the reconstituted standard.

Issue 3: I am seeing a small peak for the unlabeled Ibrutinib in my blank samples spiked only with the deuterated standard.

  • Question: Why is there a signal for unlabeled Ibrutinib when I only added the deuterated internal standard to my blank matrix?

  • Answer: This can be due to the presence of a small amount of unlabeled Ibrutinib as an impurity in the deuterated standard.[9] Always check the certificate of analysis for the isotopic purity of the standard. If the response of the unlabeled analyte in the presence of only the internal standard is significant, it may interfere with the accurate quantification of low-level samples.

Experimental Protocols

Detailed Methodology for a Bioanalytical LC-MS/MS Assay for Ibrutinib

This protocol provides a general framework for the quantification of Ibrutinib in plasma using Ibrutinib-d5 as an internal standard.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Ibrutinib and Ibrutinib-d5 in DMSO.

    • From these stocks, prepare working solutions by serial dilution in a 50:50 mixture of acetonitrile (B52724) and water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 100 µL of acetonitrile containing the Ibrutinib-d5 internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 3.5 µm) is suitable.[10]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and methanol (B129727) (B) at a flow rate of 0.5 mL/min.[10]

    • Gradient Program: Start at 40% B, increase linearly to 85% B over 2 minutes, hold for 0.5 minutes, and then return to initial conditions.[10]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

    • MRM Transitions:

      • Ibrutinib: m/z 441.2 → 304.1[10]

      • Ibrutinib-d5: m/z 446.2 → 309.1[10]

Visualizations

Ibrutinib_Signaling_Pathway Ibrutinib inhibits BTK, blocking downstream signaling. BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PKCβ PKCβ PLCG2->PKCβ NFkB NF-κB Pathway PKCβ->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Ibrutinib inhibits BTK, blocking downstream signaling.

Experimental_Workflow start Start: Receive Deuterated Ibrutinib Standard storage Store Solid Standard at -20°C in Desiccator start->storage reconstitution Reconstitute in Aprotic Solvent (e.g., DMSO) storage->reconstitution stock_storage Aliquot and Store Stock Solution at -80°C reconstitution->stock_storage sample_prep Sample Preparation: Spike IS into Matrix stock_storage->sample_prep extraction Protein Precipitation & Extraction sample_prep->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing end End: Report Results data_processing->end

Caption: General experimental workflow for using deuterated Ibrutinib.

References

Troubleshooting low recovery of Ibrutinib from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Ibrutinib (B1684441) from plasma samples during experimental analysis.

Troubleshooting Guide

Low recovery of Ibrutinib can arise from various factors during sample preparation and analysis. This guide provides a systematic approach to identify and resolve common issues.

Diagram: Troubleshooting Workflow for Low Ibrutinib Recovery

Troubleshooting Workflow cluster_Initial Initial Observation cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions cluster_Outcome Outcome start Low Ibrutinib Recovery Observed protein_binding Issue: Incomplete Protein Precipitation? start->protein_binding extraction_efficiency Issue: Poor Extraction Efficiency? start->extraction_efficiency drug_stability Issue: Ibrutinib Degradation? start->drug_stability analytical_method Issue: Suboptimal Analytical Method? start->analytical_method solution_protein Optimize PPT Solvent & Conditions - Test different organic solvents - Adjust solvent-to-plasma ratio - Optimize vortexing and centrifugation protein_binding->solution_protein solution_extraction Optimize Extraction Method - LLE: Test different organic solvents, adjust pH - SPE: Select appropriate sorbent, optimize wash/elution steps extraction_efficiency->solution_extraction solution_stability Ensure Sample Stability - Minimize freeze-thaw cycles - Process samples promptly - Use stabilizing agents if necessary drug_stability->solution_stability solution_analytical Validate Analytical Method - Check instrument parameters (e.g., MS settings) - Verify standard curve and QCs - Assess matrix effects analytical_method->solution_analytical end Improved Ibrutinib Recovery solution_protein->end solution_extraction->end solution_stability->end solution_analytical->end

Caption: A flowchart outlining the systematic process for troubleshooting low Ibrutinib recovery.

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

Q1: We are observing significantly lower than expected Ibrutinib concentrations in our plasma samples. What is the most likely cause?

A1: The most common reason for low Ibrutinib recovery is its high plasma protein binding, which is approximately 97.3%.[1][2] If the protein precipitation step is not efficient, a significant portion of Ibrutinib will remain bound to proteins (primarily albumin) and be removed with the protein pellet, leading to low recovery in the supernatant.[2]

Q2: How can we improve Ibrutinib recovery during protein precipitation?

A2: To improve recovery, optimization of the protein precipitation protocol is crucial. Consider the following:

  • Choice of Precipitation Solvent: Acetonitrile is commonly used for protein precipitation in Ibrutinib extraction.[3]

  • Solvent-to-Plasma Ratio: A higher ratio of organic solvent to plasma (e.g., 3:1 or 4:1) can enhance protein precipitation and drug release.

  • Vortexing and Centrifugation: Ensure thorough vortexing to fully denature proteins and release the drug. Optimize centrifugation time and speed to achieve a compact protein pellet and clear supernatant.

Q3: We are using liquid-liquid extraction (LLE) and facing low recovery. What parameters should we optimize?

A3: For LLE, several factors can influence recovery:

  • Extraction Solvent: Ethyl acetate (B1210297) has been successfully used for the LLE of Ibrutinib from plasma.[3][4]

  • pH of the Aqueous Phase: Ibrutinib's solubility is pH-dependent. Adjusting the pH of the plasma sample may improve its partitioning into the organic solvent.

  • Extraction Cycles: Performing multiple extractions with fresh solvent can increase the overall recovery.

Q4: Is solid-phase extraction (SPE) a suitable method for Ibrutinib, and what should we consider?

A4: Yes, SPE is a viable and often cleaner method for Ibrutinib extraction.[5] Key considerations include:

  • Sorbent Selection: A reversed-phase sorbent (e.g., C18) is appropriate for a non-polar compound like Ibrutinib.[3]

  • Method Optimization: Conditioning, loading, washing, and elution steps must be carefully optimized. The choice of wash solvent is critical to remove interferences without eluting the drug, and the elution solvent must be strong enough to recover Ibrutinib from the sorbent.

Drug Stability

Q5: Could the low recovery be due to Ibrutinib degradation? How stable is Ibrutinib in plasma?

A5: Ibrutinib is generally stable under various storage conditions. Studies have shown it to be stable through multiple freeze-thaw cycles and for extended periods when stored at -20°C or -80°C.[6][7] However, prolonged exposure to room temperature should be avoided.[6] To minimize degradation, process samples as quickly as possible and store them at appropriate temperatures.

Analytical Method

Q6: Our recovery of the internal standard (IS) is also low. What does this indicate?

A6: If both Ibrutinib and the IS show low recovery, it likely points to a systematic issue with the extraction procedure or the analytical method itself, rather than a problem specific to Ibrutinib. Re-evaluate the entire workflow, from sample preparation to instrument analysis.

Q7: What are the key parameters to check in our LC-MS/MS method?

A7: For LC-MS/MS analysis, ensure the following are optimized:

  • Ionization Mode: Ibrutinib is typically analyzed in positive electrospray ionization (ESI+) mode.[3]

  • MRM Transitions: Use validated multiple reaction monitoring (MRM) transitions for Ibrutinib and its internal standard. For Ibrutinib, a common transition is m/z 441.2 -> 55.01.[3][7]

  • Chromatography: A C18 column is commonly used for separation.[3] The mobile phase often consists of a mixture of acetonitrile/methanol and an aqueous solution with a modifier like formic acid to improve peak shape and ionization efficiency.[3][6]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • Sample Preparation: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or blank.

  • Internal Standard Spiking: Add the internal standard (e.g., Ibrutinib-D5) to all tubes except the blank.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction using Ethyl Acetate
  • Sample Preparation: Thaw plasma samples on ice.

  • Aliquoting: To a glass tube, add 200 µL of plasma sample.

  • Internal Standard Spiking: Add the internal standard.

  • pH Adjustment (Optional): Add a small volume of a basic buffer (e.g., 0.1 M sodium bicarbonate) to increase the pH.

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical recovery rates for Ibrutinib using different extraction methods as reported in the literature.

Extraction MethodSolvent/SorbentReported Recovery (%)Reference
Protein PrecipitationAcetonitrile96.6 - 111.1 (matrix effect)[3]
Liquid-Liquid ExtractionEthyl Acetate99.28 - 102.8[7]
Solid-Phase ExtractionNot Specified>84[5]

Ibrutinib Signaling Pathway and Plasma Interactions

Diagram: Ibrutinib's Interaction in Blood Plasma

Ibrutinib Plasma Interaction cluster_plasma Blood Plasma ibrutinib Ibrutinib (Free Drug) bound_complex Ibrutinib-Albumin Complex (Reversible Binding) ibrutinib->bound_complex High Affinity (97.3%) metabolism Metabolism (CYP3A4 in Liver) ibrutinib->metabolism albumin Albumin bound_complex->ibrutinib Equilibrium metabolite Dihydrodiol Metabolite (DIB) metabolism->metabolite

Caption: The equilibrium of Ibrutinib binding to plasma albumin.

Ibrutinib is a small molecule inhibitor of Bruton's tyrosine kinase (BTK).[8] In blood plasma, its behavior is significantly influenced by its high affinity for plasma proteins, particularly albumin.[2] This extensive, reversible binding means that only a small fraction of the drug is free (unbound) at any given time.[1] During sample preparation, it is this equilibrium that must be disrupted to ensure the recovery of the total drug concentration. Ibrutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into its active dihydrodiol metabolite.[1]

References

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Ibrutinib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for Ibrutinib (B1684441).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Ibrutinib, offering potential causes and solutions to improve method sensitivity and robustness.

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing Column Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Ibrutinib.Optimize the mobile phase pH. The use of 0.1% formic acid in the mobile phase has been shown to enhance ionization and improve peak shape.[1][2][3]
Secondary Interactions: Analyte interaction with active sites on the column stationary phase.Use a column with end-capping or a different stationary phase chemistry (e.g., C18).[1][4][5] Consider adding a small amount of an organic modifier to the mobile phase.
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: Inefficient ionization of Ibrutinib in the mass spectrometer source.Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ibrutinib is typically analyzed in positive ion mode.[4]
Inefficient Sample Extraction: Poor recovery of Ibrutinib from the biological matrix.Evaluate different sample preparation techniques such as protein precipitation (PPT) with acetonitrile (B52724) or methanol, or liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or tert-butyl methyl ether.[1][4][6]
Matrix Effects: Co-eluting endogenous components from the biological matrix suppressing or enhancing the Ibrutinib signal.Use a deuterated internal standard (e.g., Ibrutinib-d5) to compensate for matrix effects.[1][4] Optimize the chromatographic separation to separate Ibrutinib from interfering matrix components. Consider a more rigorous sample clean-up method.
High Background Noise Contaminated Mobile Phase or LC System: Impurities in solvents, additives, or tubing can contribute to high background.Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system.
Interference from Biological Matrix: Complex biological samples can introduce significant background noise.Improve sample preparation to remove more interfering substances. A liquid-liquid extraction may provide a cleaner extract than protein precipitation.
Inconsistent Results / Poor Reproducibility Analyte Instability: Ibrutinib may be unstable in certain biological matrices or under specific storage conditions.Assess the stability of Ibrutinib under various conditions (e.g., bench-top, freeze-thaw, long-term storage).[4][7] Process samples on ice and store at -80°C.[8][7]
Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol.Ensure consistent and precise execution of the sample preparation steps. Use of an automated liquid handler can improve reproducibility.
Carryover: Residual analyte from a previous injection affecting the current analysis.Optimize the autosampler wash procedure. Use a wash solution that effectively dissolves Ibrutinib. A gradient elution with a high organic wash step can help clean the column between injections.[3][9]

Frequently Asked Questions (FAQs)

1. What is the most common sample preparation technique for Ibrutinib analysis in plasma?

Protein precipitation (PPT) with acetonitrile is a widely used and straightforward method for preparing plasma samples for Ibrutinib analysis.[1][2][3] However, for enhanced sensitivity and to minimize matrix effects, liquid-liquid extraction (LLE) with solvents like ethyl acetate or tert-butyl methyl ether is also a robust option.[4][6][10]

2. Which type of internal standard (IS) is recommended for Ibrutinib quantification?

The use of a stable isotope-labeled internal standard, such as Ibrutinib-d5 or Ibrutinib-d4, is highly recommended.[1][4][6][10] This type of IS closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variations in sample preparation and matrix effects.

3. What are the typical MRM transitions for Ibrutinib and its deuterated internal standard?

For Ibrutinib, common multiple reaction monitoring (MRM) transitions in positive ion mode are m/z 441.1 → 304.2 and m/z 441.2 → 55.01.[1][2][4] For the deuterated internal standard Ibrutinib-d5, a common transition is m/z 446.2 → 309.2.[1][2][4]

4. How can I minimize the matrix effect in my Ibrutinib assay?

To minimize matrix effects, consider the following:

  • Use a stable isotope-labeled internal standard. [1][4]

  • Optimize chromatographic separation: Ensure Ibrutinib is chromatographically resolved from the majority of endogenous plasma components.

  • Improve sample clean-up: Employ liquid-liquid extraction or solid-phase extraction (SPE) for a cleaner sample extract compared to protein precipitation.[1][6][10]

  • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

5. What are the recommended storage conditions for Ibrutinib in plasma samples?

To ensure analyte stability, it is recommended to store plasma samples containing Ibrutinib at -70°C or -80°C for long-term storage.[4][8] For short-term stability, samples should be kept on ice or at refrigerated temperatures (2-8°C).[7] Multiple freeze-thaw cycles should be avoided.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various published LC-MS/MS methods for Ibrutinib, providing a comparative overview of key performance parameters.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3
Column ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm)[1][2]Reverse phase-symmetry C18 (75 mm × 4.6 mm, 3.5 µm)[4]XBridge C18[6]
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid[1][2]0.1% v/v Formic Acid in Water[4]10 mM Ammonium Acetate with 0.1% Formic Acid
Mobile Phase B Acetonitrile[1][2]Acetonitrile and Methanol[4]Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min[3]0.7 mL/min[4]Not Specified
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]Positive Electrospray Ionization (ESI+)[4]Positive Electrospray Ionization (ESI+)[10]
MRM Transition (Ibrutinib) m/z 441.1 → 304.2[1][2]m/z 441.2 → 55.01[4]m/z 441.4 → 138.3
MRM Transition (IS) m/z 446.2 → 309.2 (Ibrutinib-d5)[1][2]m/z 446.5 → 60.01 (Ibrutinib-d5)[4]m/z 445.5 → 142.5 (Ibrutinib-d4)[10]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.400 - 200[1][2]1 - 600[4]1 - 1000[6]
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.400[1][2]1[4]1
Intra-day Precision (%RSD) < 13.0%[1]< 8.5%[4]1.8 - 9.7%
Inter-day Precision (%RSD) < 13.0%[1]< 8.5%[4]1.8 - 9.7%
Accuracy (%) -4.8% to 5.7%[1]Within ± 8.5%[4]< 15% deviation
Recovery (%) Not Specified99.28 - 102.8%[4]90.4 - 113.6%[10]

Experimental Protocols

Protocol 1: Protein Precipitation Method [1][2]

  • To 50 µL of plasma sample in a 1.5 mL tube, add 200 µL of internal standard working solution (containing Ibrutinib-d5).

  • Vortex mix the mixture for 10 minutes.

  • Centrifuge at 16,000 rpm for 15 minutes.

  • Collect the supernatant, evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 150 µL of the initial mobile phase composition.

  • Transfer the processed sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction Method [4]

  • To 250 µL of plasma sample, add 50 µL of Ibrutinib-D5 internal standard (1 µg/mL).

  • Sonicate for 15 seconds.

  • Add 500 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10-20 minutes at 5°C.

  • Transfer the organic phase to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Transfer to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Ibrutinib_Signaling_Pathway cluster_outcome Cellular Outcome BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling BTK->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Proliferation B-cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Ibrutinib's mechanism of action via BTK inhibition.

LCMSMS_Workflow Sample Plasma Sample Preparation Sample Preparation (PPT or LLE) Sample->Preparation LC LC Separation Preparation->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: A typical workflow for LC-MS/MS analysis of Ibrutinib.

Troubleshooting_Logic Start Low Sensitivity Issue Check_MS Optimize MS Parameters? Start->Check_MS Check_LC Optimize LC Separation? Check_MS->Check_LC No Resolved Issue Resolved Check_MS->Resolved Yes Check_Sample_Prep Improve Sample Prep? Check_LC->Check_Sample_Prep No Check_LC->Resolved Yes Check_Sample_Prep->Resolved Yes

Caption: A logical approach to troubleshooting low sensitivity.

References

Technical Support Center: Ibrutinib Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of Ibrutinib (B1684441) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Ibrutinib susceptible to degradation?

A1: Ibrutinib is known to be unstable under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3][4][5][6] It shows significant degradation when exposed to acids, bases, and oxidizing agents.[1][2][3][4][5][6] Conversely, Ibrutinib is generally stable under neutral, thermal (dry heat), and photolytic stress conditions.[1][2][3][4][5]

Q2: What are the major degradation pathways of Ibrutinib?

A2: The primary degradation pathways for Ibrutinib involve hydrolysis and oxidation.

  • Acidic Hydrolysis: Leads to the formation of a specific degradation product, often referred to as DP-I.[4]

  • Alkaline Hydrolysis: Results in a more complex degradation profile, yielding multiple degradation products, including DP-I, DP-II, DP-V, DP-VIII, and DP-IX.[4]

  • Oxidative Degradation: This is a significant pathway, producing several degradation products such as DP-III, DP-IV, DP-VI, DP-VII, and DP-X.[4] Ibrutinib is particularly sensitive to oxidative stress, even at room temperature.[3][4]

Q3: Have the structures of Ibrutinib degradation products been identified?

A3: Yes, numerous studies have focused on identifying and characterizing the degradation products of Ibrutinib using techniques like LC-MS/MS, HRMS, and NMR.[3][4][7] The structures of many degradation products formed under acidic, alkaline, and oxidative stress have been elucidated, and their fragmentation pathways have been proposed.[4] Some of these identified impurities are novel and not previously reported.[3][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Ibrutinib degradation.

Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for Ibrutinib or its degradation products in HPLC. 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Column deterioration.1. Adjust the mobile phase pH. Given Ibrutinib's pKa of 3.74, maintaining the mobile phase pH within ±1.5 units of this value can improve peak shape.[2] 2. Use a mobile phase with a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer.[3][8] 3. Reduce the injection volume or sample concentration.[4] 4. Flush the column with a strong solvent or replace the column if necessary.
Inadequate separation or co-elution of degradation products. 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Isocratic elution is insufficient for complex mixtures.1. Optimize the mobile phase composition. Experiment with different ratios of organic solvent (e.g., acetonitrile) and aqueous buffer.[3][4] 2. Select a high-resolution column, such as a C18 column with a smaller particle size (e.g., 1.7 µm).[3][4] 3. Employ a gradient elution program to improve the resolution of complex mixtures of degradation products.[3][4]
Low sensitivity or inability to detect certain degradation products. 1. Inappropriate detection wavelength. 2. Low concentration of the degradation product. 3. Ion suppression in LC-MS.1. Optimize the detection wavelength. Wavelengths around 215 nm, 241 nm, and 296 nm have been successfully used.[1][4][9] 2. Concentrate the sample or use a more sensitive detector like a mass spectrometer. 3. Optimize the MS source parameters (e.g., ESI voltage, gas flow).[10][11] Dilute the sample to minimize matrix effects.
Inconsistent retention times. 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature (e.g., 30°C).[9] 2. Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can help. 3. Check the HPLC pump for leaks and ensure proper functioning.

Quantitative Data Summary

The following tables summarize the degradation of Ibrutinib under various stress conditions as reported in the literature.

Table 1: Summary of Ibrutinib Degradation under Forced Conditions

Stress ConditionReagent/ConditionTemperatureDuration% DegradationReference
Acid Hydrolysis0.1 N HCl60°C1 hour6.09%[2]
Base Hydrolysis0.1 N NaOH (methanolic)60°C1 hour7.83%[2]
Oxidative20% H₂O₂60°C30 minNot specified[9]
ThermalDry Heat105°C6 hoursStable[9]
PhotolyticUV Light (200 Watt hours/m²)Ambient7 daysStable[9]
Neutral HydrolysisWater60°C-Stable[2]

Note: The extent of degradation can vary based on the precise experimental conditions.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on Ibrutinib is as follows, based on ICH guidelines Q1A(R2).[1][3][4]

  • Preparation of Stock Solution: Prepare a stock solution of Ibrutinib in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).[3]

  • Acid Hydrolysis: Treat the drug solution with an equal volume of 2N HCl and reflux at 60°C for 30 minutes.[9]

  • Alkaline Hydrolysis: Treat the drug solution with an equal volume of 2N NaOH and reflux at 60°C for 30 minutes.[9]

  • Oxidative Degradation: Treat the drug solution with an equal volume of 20% H₂O₂ and keep at 60°C for 30 minutes.[9]

  • Thermal Degradation: Place the solid drug or its solution in an oven at 105°C for 6 hours.[9]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber for 7 days or 200 Watt hours/m²).[9]

  • Neutral Hydrolysis: Reflux the drug solution in water.

  • Sample Analysis: After the specified duration, cool the samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for analysis by a stability-indicating HPLC or UPLC method.[9]

Stability-Indicating UPLC Method

The following is a representative UPLC method for the separation of Ibrutinib and its degradation products.

  • Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm).[3][4]

  • Mobile Phase A: 20 mM ammonium acetate (pH 6).[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Elution: Gradient elution.[3][4]

  • Flow Rate: 0.3 mL/min.[3][4]

  • Detection Wavelength: 215 nm.[3][4]

  • Injection Volume: 5 µL.[3][4]

Visualizations

Ibrutinib Degradation Pathways

Ibrutinib_Degradation_Pathways Ibrutinib Ibrutinib Acid_Stress Acidic Hydrolysis (e.g., HCl, 80°C) Ibrutinib->Acid_Stress Base_Stress Alkaline Hydrolysis (e.g., NaOH, 80°C) Ibrutinib->Base_Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Ibrutinib->Oxidative_Stress Thermal_Stress Thermal Stress Ibrutinib->Thermal_Stress Photolytic_Stress Photolytic Stress Ibrutinib->Photolytic_Stress DP1 DP-I Acid_Stress->DP1 DP_Base DP-I, DP-II, DP-V, DP-VIII, DP-IX Base_Stress->DP_Base DP_Oxidative DP-III, DP-IV, DP-VI, DP-VII, DP-X Oxidative_Stress->DP_Oxidative Stable Stable Thermal_Stress->Stable Photolytic_Stress->Stable Experimental_Workflow start Start: Ibrutinib Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample Collection & Preparation (Neutralization, Dilution) stress->sampling analysis Analytical Method (UPLC/HPLC) sampling->analysis detection Detection (UV/PDA, MS) analysis->detection characterization Identification & Characterization of DPs (LC-MS, HRMS, NMR) detection->characterization quantification Quantification of Degradation detection->quantification end End: Stability Profile characterization->end quantification->end

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Ibrutinib: A Comparative Guide to Using Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of bioanalytical method validation for Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, focusing on the use of a deuterated internal standard (Ibrutinib-d4) versus a non-deuterated alternative, Apixaban. By presenting experimental data and detailed protocols, this document aims to inform the selection of the most appropriate internal standard for reliable pharmacokinetic and therapeutic drug monitoring studies.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability.[1][3][4] This guide will delve into the practical implications of this choice by comparing a method utilizing Ibrutinib-d4 with one employing a structurally analogous but non-isotopically labeled internal standard.

Comparative Performance of Bioanalytical Methods

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters for two distinct LC-MS/MS methods for Ibrutinib quantification: one using Ibrutinib-d4 and another using Apixaban as the internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod with Ibrutinib-d4 ISMethod with Apixaban IS
Linearity Range (ng/mL) 1 - 10000.5 - 48 (ppb)
Correlation Coefficient (r²) > 0.99> 0.99[5][6]
Lower Limit of Quantitation (LLOQ) (ng/mL) 10.5 (ppb)[5][6]

Table 2: Accuracy and Precision

ParameterMethod with Ibrutinib-d4 ISMethod with Apixaban IS
Intra-day Precision (%RSD) 1.8 - 9.7%< 15%[5][6]
Inter-day Precision (%RSD) 1.8 - 9.7%< 15%[5][6]
Accuracy (%) < 15%Within acceptable limits

Table 3: Recovery and Matrix Effect

ParameterMethod with Ibrutinib-d4 ISMethod with Apixaban IS
Recovery (%) 90.4 - 113.6%Not explicitly stated
Matrix Effect (%) 89.3 - 111.0%Assessed and minimized

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the two compared methods.

Method 1: Ibrutinib Quantification Using Ibrutinib-d4 Internal Standard

Sample Preparation: A liquid-liquid extraction method is employed. To 250 µL of plasma, 50 µL of Ibrutinib-d5 working solution (1 µg/mL) is added and briefly sonicated.[7] Following this, 500 µL of ethyl acetate (B1210297) is added, and the mixture is vortexed for five minutes and then centrifuged.[7] The organic layer is separated and evaporated to dryness. The residue is reconstituted in 200 µL of the mobile phase for injection into the LC-MS/MS system.[7]

Chromatographic Conditions:

  • LC System: A modular liquid chromatographic system.[7]

  • Column: Reverse Phase-Symmetry C18 (75 mm × 4.6 mm, 3.5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile (B52724), methanol (B129727), and 0.1% formic acid.[7]

  • Flow Rate: 0.7 mL/min.[7]

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Monitored Transitions (m/z):

    • Ibrutinib: 441.4 → 138.3[8]

    • Ibrutinib-d4 (IS): 445.5 → 142.5[8]

Method 2: Ibrutinib Quantification Using Apixaban Internal Standard

Sample Preparation: This method utilizes protein precipitation. Specific details of the extraction procedure were not available in the provided search results. However, a general protein precipitation workflow involves adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample containing the internal standard, vortexing, and centrifuging to pellet the proteins. The resulting supernatant is then analyzed.

Chromatographic Conditions:

  • LC System: A liquid chromatography system.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of methanol and 0.3% formic acid in water.[5]

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode with multiple reaction monitoring (MRM).[5]

  • Monitored Transitions (m/z): Specific transitions for Ibrutinib and Apixaban were not detailed in the available results.

Bioanalytical Workflow and Signaling Pathway

To visualize the experimental process, a generalized workflow for bioanalytical method validation using a deuterated internal standard is presented below.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with Ibrutinib-d4 IS SampleCollection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Detection Mass Spectrometric Detection Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration RatioCalculation Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Generalized workflow for the bioanalytical quantification of Ibrutinib using a deuterated internal standard.

Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.

Ibrutinib Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream activates Survival B-Cell Proliferation & Survival Downstream->Survival Ibrutinib Ibrutinib Ibrutinib->BTK inhibits

Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell survival.

Conclusion

The use of a deuterated internal standard, such as Ibrutinib-d4, in the bioanalytical method for Ibrutinib offers distinct advantages. While both methods presented here demonstrate acceptable performance in terms of linearity, accuracy, and precision, the co-eluting nature of a deuterated internal standard provides superior compensation for matrix effects and variability in extraction and ionization.[2][3] This inherent advantage leads to a more robust and reliable assay, which is critical in regulated environments and for making crucial clinical decisions. The method using a non-deuterated internal standard like Apixaban can be a viable alternative when a deuterated standard is unavailable or cost-prohibitive; however, careful validation of matrix effects and recovery is essential to ensure data quality.[4][9] Ultimately, the choice of internal standard should be guided by the specific requirements of the study, with a preference for deuterated standards to ensure the highest level of data integrity.

References

Cross-Validation of Analytical Methods for Ibrutinib Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Ibrutinib (B1684441), a crucial Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][2][3] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of Ibrutinib in both pharmaceutical formulations and biological matrices. This document outlines the performance characteristics of commonly employed techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.

Ibrutinib's Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[4] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, which is essential for the proliferation and survival of malignant B-cells.[4][5] This targeted inhibition disrupts the pathways that lead to cell proliferation, migration, and adhesion, ultimately inducing apoptosis in cancer cells.[4][6] The BCR signaling pathway, along with related pathways influenced by Ibrutinib, is a critical area of study in cancer research.[5][7][8]

Ibrutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK PI3K PI3K BCR->PI3K CXCR4_5 CXCR4/5 BTK Bruton's Tyrosine Kinase (BTK) CXCR4_5->BTK TLR TLR MYD88 MYD88 TLR->MYD88 LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition NFkB NF-κB PLCg2->NFkB ERK1_2 ERK1/2 PLCg2->ERK1_2 NFAT NFAT PLCg2->NFAT Akt Akt PI3K->Akt MYD88->BTK Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK1_2->Proliferation NFAT->Proliferation

Caption: Ibrutinib's mechanism of action targeting the BTK signaling pathway.

Comparative Analysis of Analytical Methods

A variety of analytical methods have been reported for the determination of Ibrutinib in bulk drug, pharmaceutical dosage forms, and biological fluids.[2][3] The most common techniques include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for the most frequently used analytical methods for Ibrutinib quantification.

Table 1: UV-Vis Spectrophotometric Methods

ParameterMethod 1Method 2Method 3
Wavelength (λmax)248 nm[9]260 nm[10]213 nm & 288 nm[11]
Linearity Range2-14 µg/mL[9]8-12 µg/mL[10]1.56-25 µg/mL[11]
Correlation Coefficient (R²)0.998[9]0.99989[10]>0.999[11]
LOD1.226 µg/mL[9]0.08 µg/mL[10]-
LOQ5.226 µg/mL[9]0.24 µg/mL[10]-
SolventEthanol[9]Methanol[10]Methanol[11]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Methods

ParameterMethod 1Method 2Method 3
ColumnOctadecylsilane C18 (250 mm x 4.6 mm, 5 µm)[2]Capcell Pack C18 MG II (250 x 4.6 mm)[12]Inertsil ODS (100mm x 4.6 mm, 5µm)[13]
Mobile Phase0.1% Trifluoroacetic acid in water and Acetonitrile (B52724) (50:50, v/v)[2]Acetonitrile-0.5% KH2PO4 (pH 3.0; 52:48, v/v)[12]0.1% Orthophosphoric acid and Acetonitrile (70:30, v/v)[13]
Flow Rate1.0 mL/min[2]1.0 mL/min[12]0.8 mL/min[13]
Detection Wavelength260 nm[2]260 nm[12]320 nm[13]
Linearity Range-10-500 ng/mL[12]3.5-21.0 µg/mL[13]
Correlation Coefficient (R²)-0.9999[12]>0.999[13]
Accuracy (% Recovery)--4.4 to 8.6%[12]100.33-100.90%[13]
Precision (%RSD)-Intra-day: 4.0-6.6%, Inter-day: 2.6-7.7%[12]System: 1.7252%, Method: 1.0583%[13]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2Method 3
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[14]Waters BEH C18 (50.0 × 2.1 mm; 1.7 μm)[15]-
Mobile PhaseAcetonitrile and 1% Formic acid in water (gradient)[14]Ammonium formate (B1220265) buffer 5 mM (pH 3.2) and Acetonitrile + 0.1% Formic acid (gradient)[15]Methanol (B129727) and 0.3% Formic acid in water (gradient)[1]
Flow Rate0.40 mL/min[14]400 µL/min[15]-
Ionization ModeESI Positive[14]ESI Positive[15]Positive Ion Mode[1]
Linearity Range1-400 ng/mL[14]5.00-491 ng/mL (in plasma)[15]0.5–48 ppb (ng/mL)[1]
Correlation Coefficient (R²)>0.99[14]>0.99[15]>0.99[1]
LLOQ1 ng/mL[14]-0.5 ppb (ng/mL)[1]
MatrixMouse Plasma[14]Human Cerebrospinal Fluid and Plasma[15]Human Plasma[1]
Internal StandardPirfenidone[14]-Apixaban[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key experiments cited.

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end Routine Analysis validation_report->end

Caption: A generalized workflow for analytical method validation.

Protocol 1: UV-Vis Spectrophotometric Method

This protocol is based on the method described for the estimation of Ibrutinib in bulk and tablet dosage forms.[9]

  • Instrumentation: Double beam UV-Vis spectrophotometer.

  • Solvent: Ethanol (B145695).

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of Ibrutinib and dissolve it in 100 mL of ethanol to obtain a concentration of 100 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 14 µg/mL in ethanol.

  • Sample Preparation (Tablets): Weigh and powder 20 tablets. An amount of powder equivalent to 10 mg of Ibrutinib is dissolved in 100 mL of ethanol, sonicated, and filtered. Further dilutions are made to fall within the calibration range.

  • Analysis: Measure the absorbance of the standard and sample solutions at 248 nm against an ethanol blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Ibrutinib in the sample solution from the calibration curve.

Protocol 2: HPLC-UV Method

This protocol is a representative example for the determination of Ibrutinib in human plasma.[12]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Capcell Pack C18 MG II (250 × 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and 0.5% monopotassium phosphate (B84403) (KH2PO4, pH 3.0) in a 52:48 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Internal Standard (IS): Nilotinib.

  • Sample Preparation (Plasma): To 200 µL of plasma, add the internal standard. Perform protein precipitation using a suitable solvent, followed by solid-phase extraction. The final extract is reconstituted in the mobile phase.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: The concentration of Ibrutinib is determined by comparing the peak area ratio of Ibrutinib to the internal standard against a calibration curve prepared in blank plasma.

Protocol 3: LC-MS/MS Method

This protocol outlines a sensitive method for the quantification of Ibrutinib in human plasma.[1]

  • Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

  • Mobile Phase: A gradient elution using methanol and 0.3% formic acid in water.

  • Ionization: Positive ion mode with multiple reaction monitoring (MRM).

  • Internal Standard (IS): Apixaban.

  • Sample Preparation (Plasma): To a plasma sample, add the internal standard. Perform a liquid-liquid extraction or protein precipitation. The resulting extract is evaporated to dryness and reconstituted in the mobile phase.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. The concentration of Ibrutinib in the quality control and unknown samples is determined from the weighted (1/x²) linear regression analysis of the calibration curve.

Conclusion

The choice of an analytical method for Ibrutinib quantification is dictated by the specific requirements of the study.

  • UV-Vis Spectrophotometry offers a simple, cost-effective, and rapid method suitable for the analysis of bulk drug and pharmaceutical formulations where high sensitivity is not a primary concern.[9][10]

  • HPLC-UV provides a good balance of selectivity, sensitivity, and cost, making it a widely used technique for routine quality control and can also be applied to the analysis of biological samples with appropriate sample preparation.[2][12]

  • LC-MS/MS stands out as the gold standard for bioanalytical applications due to its superior sensitivity, specificity, and high-throughput capabilities, making it ideal for pharmacokinetic and therapeutic drug monitoring studies.[1][6]

Researchers and drug development professionals should carefully consider the validation parameters and the intended application to select the most appropriate analytical method for their Ibrutinib analysis. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to Ibrutinib Assay Validation Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ibrutinib, with a focus on adherence to the International Council for Harmonisation (ICH) guidelines. The objective is to offer a comparative analysis of different methodologies, supported by experimental data, to aid researchers and drug development professionals in selecting and implementing robust analytical procedures.

Ibrutinib: Mechanism of Action

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[1][3][4] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks the downstream signaling cascade that promotes the survival and growth of malignant B-cells.[2][3][5] This targeted inhibition makes Ibrutinib a cornerstone in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1]

Below is a diagram illustrating the B-cell receptor signaling pathway and the inhibitory action of Ibrutinib.

Ibrutinib_Signaling_Pathway cluster_cell Malignant B-Cell BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Ibrutinib's inhibition of the BTK signaling pathway.

Comparison of Validated Analytical Methods for Ibrutinib

The following table summarizes the performance characteristics of various analytical methods validated for the quantification of Ibrutinib, with reference to ICH guidelines.

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 0.2 - 15.0 µg/mL3.5 - 21.0 µg/mL1 - 600 ng/mL0.5 - 48 ppb (ng/mL)
Correlation Coefficient (r²) > 0.99Not Specified> 0.99> 0.99
Limit of Detection (LOD) 0.01 µg/mLNot SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) 0.02 µg/mLNot SpecifiedNot Specified0.5 ppb (ng/mL)
Accuracy (% Recovery) 92.0 ± 0.2% (human skin)100.33 - 100.90%99.28 - 102.8%Within ±15% deviation
Precision (%RSD) < 2%< 2%< 8.5%< 15%
Specificity/Selectivity Selective in skin matricesNot SpecifiedNo interference observedMinimal interference
Robustness Robust to variations in mobile phase, temperature, and flow rateRobustNot SpecifiedNot Specified
ICH Guideline Reference ICH Q2(R1)ICH guidelinesFDA guidelines (similar to ICH)ICH M10

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below, based on the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines.[6][7][8]

General Workflow for Analytical Method Validation

The validation of an analytical method follows a structured approach to ensure its suitability for the intended purpose.[8][9] The general workflow is depicted in the diagram below.

ICH_Validation_Workflow Start Define Analytical Method & Purpose Protocol Develop Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End Method Approved for Routine Use Report->End

References

A Comparative Guide to Bioanalytical Methods for Ibrutinib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Ibrutinib in biological matrices, focusing on key validation parameters: linearity, lower limit of quantification (LLOQ), and recovery. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Ibrutinib.

Ibrutinib: A Targeted Therapy

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1][3] By irreversibly binding to BTK, Ibrutinib effectively blocks this signaling cascade, making it a cornerstone in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4]

Comparative Analysis of Quantification Methods

The accurate quantification of Ibrutinib in biological samples is paramount for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are the most predominantly employed techniques for this purpose.[1][2] Below is a comparative summary of published data for these methods.

Method Linearity Range LLOQ Recovery (%) Biological Matrix Internal Standard Reference
LC-MS/MS 0.5–48 ng/mL0.5 ng/mLNot ReportedHuman PlasmaApixaban[5][6]
LC-MS/MS 1–600 ng/mL1 ng/mL99.28 - 102.8%Human PlasmaIbrutinib-D5
LC-MS/MS 0.400–200 ng/mL0.400 ng/mLNot ReportedHuman PlasmaIbrutinib-d5[7]
HPLC-UV 0.2–15.0 μg/mL0.02 μg/mL89.5 - 92.0%Human and Porcine SkinNot Reported[8]
RP-HPLC 3.5–2100 μg/mL2.1578 μg/mLNot ReportedBulk and Pharmaceutical Dosage FormNot Reported[2]
RP-HPLC 0-14 µg/ml0.29 µg/ml98 - 102%Bulk and Pharmaceutical Dosage FormNot Reported[9]
HPLC-DAD 1-50 ng/mL1 ng/mL89 - 94%Human PlasmaNot Reported[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for two common methods of Ibrutinib quantification.

LC-MS/MS Method for Ibrutinib Quantification in Human Plasma

This protocol is based on a validated method for bioequivalence studies.[5][6]

a) Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of the working solution to achieve the desired calibration level.

  • Add 10 µL of the internal standard (Apixaban, 500 ppb).

  • Precipitate the plasma proteins by adding 1 mL of acetonitrile.

  • Vortex the mixture thoroughly and then centrifuge.

  • Inject the resulting supernatant into the LC-MS/MS system for analysis.[5]

b) Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18[5]

  • Mobile Phase: A gradient of methanol (B129727) and 0.3% formic acid in water.[5]

  • Flow Rate: 0.4 mL/min[5]

  • Column Temperature: 40°C[5]

  • Injection Volume: 20 µL[5]

c) Mass Spectrometry Detection:

  • Mode: Positive ion mode with multiple reaction monitoring (MRM).[5]

d) Validation Parameters:

  • Linearity: Assessed over a concentration range of 0.5–48 ppb with a correlation coefficient (R²) > 0.99.[5][6]

  • LLOQ: Determined to be 0.5 ppb with a signal-to-noise ratio exceeding 10.[5][6]

  • Recovery: While not explicitly quantified in the provided source, the method demonstrated high precision and accuracy, with intra- and inter-day deviations within 15%.[5]

HPLC-DAD Method for Ibrutinib Quantification in Human Plasma

This protocol outlines a simple and sensitive HPLC method with diode-array detection.[3]

a) Sample Preparation (Liquid-Liquid Extraction):

  • Thaw frozen plasma samples at room temperature.

  • To 1 mL of human plasma, add the appropriate volume of Ibrutinib working solution to create calibration standards (1, 2, 5, 10, 30, and 50 ng/mL).[3]

  • Add 0.3 mL of 1 M sodium carbonate solution and 2 mL of ethyl acetate (B1210297).[3]

  • Gently shake the mixture for 2 minutes and then centrifuge for 5 minutes at 5000 rpm.[3]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[3]

  • Reconstitute the residue in 200 µL of the mobile phase.[3]

  • Inject 20 µL of the reconstituted solution into the HPLC system.[3]

b) Chromatographic Conditions:

  • Column: C18 Hypersil GOLD (250 mm x 4.6 mm, 5 μm)[3]

  • Mobile Phase: Acetonitrile: methanol: buffer solution (pH 4.7 sodium acetate 10 mM and acetic acid 10 mM) in a 40:20:40 (v/v/v) ratio.[3]

  • Flow Rate: 1 mL/min (isocratic elution)[3]

  • Detection: Diode Array Detector (DAD), with two wavelengths for peak identity verification.[3]

c) Validation Parameters:

  • Linearity: Established over a range of 1-50 ng/mL.[3]

  • LLOQ: Determined to be 1 ng/mL.[3]

  • Recovery: The extraction recovery using ethyl acetate was between 89% and 94%.[3]

Visualizing the Mechanism of Action

To understand the therapeutic rationale for Ibrutinib, it is helpful to visualize its role in the B-cell receptor signaling pathway.

Ibrutinib_Signaling_Pathway cluster_cell Malignant B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Simplified diagram of the B-cell receptor signaling pathway and the inhibitory action of Ibrutinib on BTK.

References

A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Ibrutinib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ibrutinib, the choice of sample preparation method is a critical determinant of data quality and assay performance. Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, requires accurate quantification in complex biological matrices such as plasma for pharmacokinetic and pharmacodynamic studies. This guide provides an objective comparison of two of the most common sample preparation techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform the selection of the most suitable method for your analytical needs.

Introduction to Sample Preparation Techniques

The primary goal of sample preparation in bioanalysis is to remove interfering substances from the biological matrix that can compromise the accuracy, precision, and sensitivity of the analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins are a major source of interference and must be efficiently removed.

Protein Precipitation (PPT) is a straightforward and rapid technique that involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. This denatures and precipitates the proteins, which are then separated by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE) is a more selective sample preparation method that relies on the differential solubility of the analyte and matrix components between two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the analyte can be preferentially partitioned into the organic phase, leaving behind many of the endogenous interferences.

Quantitative Performance Comparison

The selection of a sample preparation method is often guided by key performance metrics such as recovery, matrix effect, and process efficiency. The following table summarizes these parameters for protein precipitation and liquid-liquid extraction of Ibrutinib, based on data from separate bioanalytical studies. It is important to note that these values were not obtained from a direct head-to-head comparative study and may vary based on specific laboratory conditions and analytical instrumentation.

Performance MetricProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)
Recovery Information not explicitly available in the provided search results. Generally, PPT can result in lower but consistent recovery.88.5% - 93.2%[1]
Matrix Effect Minimal matrix effect observed.[2]Not explicitly quantified in the provided search results, but LLE is known for producing cleaner extracts and thus lower matrix effects.
Process Efficiency High-throughput, simple, and fast.[3]More labor-intensive and time-consuming.[3]
Selectivity Less selective, may result in co-extraction of other matrix components.[3]More selective, providing a cleaner extract.[3]
Solvent Consumption Lower volumes of organic solvent.Higher volumes of organic solvent.

Experimental Protocols

Detailed methodologies for both protein precipitation and liquid-liquid extraction for Ibrutinib analysis are provided below. These protocols are adapted from published literature and serve as a guide for implementation in a laboratory setting.

Protein Precipitation (PPT) Method for Ibrutinib

This protocol is based on a validated LC-MS/MS method for the quantification of Ibrutinib in human plasma.[2]

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Apixaban in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the working standard solution of Ibrutinib (for calibration curve and quality control samples) or blank solvent (for blank samples).

  • Add 10 µL of the internal standard working solution (500 ppb Apixaban).

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Method for Ibrutinib

This protocol is adapted from a validated HPLC-DAD method for the determination of Ibrutinib in human plasma.[4]

Materials:

  • Human plasma samples

  • Ethyl acetate, HPLC grade

  • 1 M Sodium carbonate solution

  • Internal Standard (IS) solution (e.g., a suitable compound in methanol)

  • Conical centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Pipette 1 mL of human plasma into a 15 mL conical centrifuge tube.

  • Spike with the appropriate volume of Ibrutinib working solution and internal standard solution.

  • Add 0.3 mL of 1 M sodium carbonate solution and vortex for 10 seconds.

  • Add 2 mL of ethyl acetate.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with a known volume of the mobile phase.

  • Inject an appropriate volume of the reconstituted sample into the HPLC or LC-MS/MS system for analysis.

Visualizing the Workflows

To provide a clear visual comparison of the two methodologies, the following diagrams illustrate the experimental workflows for protein precipitation and liquid-liquid extraction.

ProteinPrecipitationWorkflow cluster_PPT Protein Precipitation Workflow plasma Plasma Sample add_acn Add Acetonitrile & IS plasma->add_acn vortex_ppt Vortex add_acn->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant analysis_ppt LC-MS/MS Analysis supernatant->analysis_ppt

Protein Precipitation Workflow for Ibrutinib

LiquidLiquidExtractionWorkflow cluster_LLE Liquid-Liquid Extraction Workflow plasma_lle Plasma Sample add_base Add Base & IS plasma_lle->add_base add_solvent Add Ethyl Acetate add_base->add_solvent vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle separate Separate Organic Layer centrifuge_lle->separate evaporate Evaporate separate->evaporate reconstitute Reconstitute evaporate->reconstitute analysis_lle LC-MS/MS Analysis reconstitute->analysis_lle

Liquid-Liquid Extraction Workflow for Ibrutinib

Discussion and Conclusion

The choice between protein precipitation and liquid-liquid extraction for Ibrutinib analysis depends on the specific requirements of the assay and the laboratory's workflow.

Protein precipitation offers a significant advantage in terms of speed, simplicity, and high-throughput capability, making it well-suited for drug discovery and other research environments where a large number of samples need to be processed quickly.[3] The primary drawback of PPT is its non-selective nature, which can lead to the co-extraction of other endogenous matrix components, potentially causing ion suppression or enhancement in the mass spectrometer (matrix effects).[3] While one study indicated minimal matrix effect for Ibrutinib with PPT, this can be matrix and analyte dependent.[2]

Liquid-liquid extraction , on the other hand, provides a much cleaner sample extract due to its higher selectivity.[3] This results in reduced matrix effects, which can lead to improved assay robustness, accuracy, and precision. For regulated bioanalysis, where minimizing matrix effects is crucial, LLE is often the preferred method. However, LLE is more labor-intensive, time-consuming, and uses larger volumes of organic solvents, which can have cost and environmental implications.

References

Evaluating the performance of Ibrutinib-d4 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the analysis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, the choice of an appropriate internal standard is critical for robust and reliable bioanalytical methods. This guide provides a comparative evaluation of Ibrutinib-d4's performance as a stable isotope-labeled internal standard against an alternative, Apixaban, in human plasma. The information herein is supported by experimental data from published studies.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for drug quantification. However, it is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. An ideal internal standard (IS) co-elutes with the analyte and exhibits similar behavior during extraction, ionization, and chromatographic separation. This allows for the normalization of the analyte's signal, correcting for variations and ensuring high accuracy and precision.

Stable isotope-labeled internal standards (SIL-ISs), such as Ibrutinib-d4, are considered the gold standard. As a deuterated analog of Ibrutinib, it is chemically and physically almost identical to the parent drug, ensuring the most effective compensation for analytical variability.

Comparative Performance of Ibrutinib-d4 and Apixaban

ParameterIbrutinib-d4/d5 (SIL-IS)Apixaban (Structural Analog IS)
Linearity (r²) >0.99[1]>0.99[2]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]0.5 ppb (ng/mL)[2]
Intra-day Precision (% RSD) < 8.5%[1]Within acceptable limits (<15%)[2]
Inter-day Precision (% RSD) < 8.5%[1]Within acceptable limits (<15%)[2]
Accuracy Within ± 15% of nominal concentration[1]Within acceptable limits[2]
Recovery (%) LQC: 101.86%, MQC: 102.8%, HQC: 99.28%[1]Not explicitly stated
Matrix Effect (% CV) LQC: 4.59%, HQC: 3.68%[1]Minimal interference reported[2]

LQC: Lower Quality Control, MQC: Medium Quality Control, HQC: Higher Quality Control

Based on the available data, both Ibrutinib-d4/d5 and Apixaban can be used to develop a validated bioanalytical method for Ibrutinib. However, the use of a stable isotope-labeled internal standard like Ibrutinib-d4 is generally preferred in regulated bioanalysis as it is more likely to mimic the behavior of the analyte throughout the analytical process, leading to more effective compensation for matrix effects and other sources of variability.

Experimental Protocols

Below are detailed methodologies for the quantification of Ibrutinib in human plasma using either Ibrutinib-d5 or Apixaban as the internal standard, based on published literature.

Method 1: Ibrutinib Quantification using Ibrutinib-d5 as Internal Standard[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of spiked human plasma, add 50 µL of Ibrutinib-d5 internal standard solution (1 µg/mL).

  • Sonicate the mixture for 15 seconds.

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10-20 minutes at 5°C.

  • Transfer the organic phase to a new tube and evaporate to dryness using a lyophilizer.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu LC system

  • Column: Reverse Phase-Symmetry C18 (75 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with acetonitrile, methanol (B129727), and 0.1% v/v formic acid.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 35°C

  • Autosampler Temperature: 5°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Ibrutinib: m/z 441.2 → 55.01

    • Ibrutinib-d5: m/z 446.5 → 60.01

Method 2: Ibrutinib Quantification using Apixaban as Internal Standard[2]

1. Sample Preparation:

  • Details of the extraction method are not explicitly stated in the abstract. However, a typical protein precipitation or liquid-liquid extraction would be employed.

2. LC-MS/MS Conditions:

  • LC System: Not specified.

  • Column: Not explicitly stated, but a C18 column is common.

  • Mobile Phase: Gradient of methanol and 0.3% formic acid in water[2].

  • Flow Rate: 0.4 mL/min[2].

  • Column Temperature: 40°C[2].

  • Injection Volume: 20 µL[2].

  • Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM)[2].

  • MRM Transitions: Not explicitly stated in the abstract.

Visualizing Key Processes

To further aid in the understanding of Ibrutinib's mechanism and the analytical workflow, the following diagrams are provided.

Ibrutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Bioanalytical_Workflow start Start sample_collection Biological Matrix (e.g., Human Plasma) start->sample_collection spiking Spike with Ibrutinib & Internal Standard (Ibrutinib-d4 or Apixaban) sample_collection->spiking extraction Sample Preparation (e.g., Liquid-Liquid Extraction) spiking->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing quantification Quantification of Ibrutinib Concentration data_processing->quantification end End quantification->end

References

A Comparative Guide to Ibrutinib-d4 and ¹³C₆-Ibrutinib for Absolute Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of Ibrutinib (B1684441), the selection of an appropriate stable isotope-labeled internal standard is paramount for accurate and reliable absolute bioavailability studies. This guide provides an objective comparison of two commonly used isotopic analogs of Ibrutinib: Ibrutinib-d4 (deuterium-labeled) and ¹³C₆-Ibrutinib (carbon-13 labeled), supported by experimental data and detailed methodologies.

Executive Summary

The determination of absolute bioavailability is a critical step in drug development, providing essential information on the fraction of an orally administered drug that reaches systemic circulation. The gold-standard approach for such studies involves the co-administration of a non-labeled oral dose with an intravenous dose of a stable isotope-labeled version of the drug. This allows for the simultaneous measurement of both forms in plasma, correcting for inter-individual variability in drug clearance.

While both Ibrutinib-d4 and ¹³C₆-Ibrutinib can be utilized as internal standards in mass spectrometric assays, ¹³C₆-Ibrutinib is generally considered the superior choice for absolute bioavailability studies. This is primarily due to the greater stability of the carbon-13 isotope, which minimizes the potential for isotopic exchange and ensures co-elution with the unlabeled drug, thereby providing more accurate quantification. However, the selection may also be influenced by factors such as cost and availability.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance characteristics of Ibrutinib-d4 and ¹³C₆-Ibrutinib based on available experimental data.

Table 1: Comparison of Key Characteristics for Ibrutinib-d4 and ¹³C₆-Ibrutinib

FeatureIbrutinib-d4 (Deuterium-labeled)¹³C₆-Ibrutinib (Carbon-13 labeled)Rationale & Implications
Isotopic Stability Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms.High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.¹³C-labeling offers greater assurance of isotopic stability throughout the study.
Chromatographic Co-elution Potential for a slight shift in retention time compared to the unlabeled drug (isotope effect).Excellent. The physicochemical properties are nearly identical to the unlabeled drug, ensuring co-elution.Co-elution is critical for accurate correction of matrix effects in LC-MS/MS analysis.
Mass Difference +4 Da+6 DaA sufficient mass difference is necessary to prevent spectral overlap between the analyte and the internal standard.
Potential for Isotopic Interference Higher. In-source fragmentation and H-D exchange can complicate spectra.Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference.¹³C-labeling generally provides a cleaner analytical signal.
Cost Generally lower due to simpler synthesis.Generally higher due to the more complex synthesis.Practical consideration in the selection of an internal standard.

Table 2: Quantitative Data from a Bioanalytical Method Validation using Ibrutinib-d4 as an Internal Standard

ParameterResult
Linearity Range 1-600 ng/mL (r² > 0.99)
Intra-day Precision (%RSD) < 8.5%
Inter-day Precision (%RSD) < 8.5%
Accuracy (% Recovery) 99.28% - 102.8%
Matrix Effect (%CV) 3.68% - 4.59%
Data adapted from a study on the bioanalytical method development and validation of ibrutinib in biological matrices by LC-MS/MS.

Table 3: Pharmacokinetic Data from an Absolute Bioavailability Study using ¹³C₆-Ibrutinib

ParameterFasting StateFed State
Absolute Bioavailability (F) 3.9%8.4%
Fraction escaping gut metabolism (Fg) Not Reported47.0%
Fraction escaping hepatic extraction (Fh) Not Reported15.9%
Data adapted from a study on the stable isotope-labelled intravenous microdose for absolute bioavailability of ibrutinib in healthy adults.

Experimental Protocols

Bioanalytical Method using Ibrutinib-d4 Internal Standard

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ibrutinib in human plasma using Ibrutinib-d4 as an internal standard is described below.

  • Sample Preparation:

    • To 250 µL of plasma, add 50 µL of Ibrutinib-d4 internal standard solution (1 µg/mL).

    • Perform liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex for 5 minutes and centrifuge at 5000 rpm for 15 minutes.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: Reverse phase C18 column (e.g., 75 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and 0.1% v/v formic acid in water.

    • Flow Rate: 0.7 mL/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

    • MRM Transitions:

      • Ibrutinib: m/z 441.2 → 55.01

      • Ibrutinib-d4: m/z 445.5 → 142.5

Absolute Bioavailability Study Protocol using ¹³C₆-Ibrutinib

The following protocol outlines a clinical study design to determine the absolute bioavailability of ibrutinib using an intravenous microdose of ¹³C₆-Ibrutinib.

  • Study Design: A single-center, open-label, three-period, fixed-sequence study in healthy adult subjects.

  • Dosing Regimen:

    • Period 1 (Fasting): A single oral dose of 560 mg ibrutinib after an overnight fast.

    • Period 2 (Fed): A single oral dose of 560 mg ibrutinib 30 minutes after a standard breakfast.

    • A single intravenous (IV) bolus of 100 µg of ¹³C₆-Ibrutinib is administered 2 hours after each oral dose.

  • Blood Sampling:

    • Blood samples are collected at pre-dose and at multiple time points up to 72 hours post-dose.

  • Bioanalysis:

    • Plasma concentrations of both ibrutinib and ¹³C₆-Ibrutinib are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • The absolute bioavailability (F) is calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) for the oral and IV administrations: F = (AUCoral / Doseoral) / (AUCiv / Doseiv)

Mandatory Visualization

G Ibrutinib BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (Covalent Binding) PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activates Ca_release->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes

Caption: Ibrutinib inhibits BTK, a key enzyme in the B-cell receptor signaling pathway.

G Absolute Bioavailability Study Workflow cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_data Data Analysis OralDose Oral Administration of Ibrutinib BloodSampling Serial Blood Sampling OralDose->BloodSampling IVDose Intravenous Administration of Stable Isotope-Labeled Ibrutinib (Ibrutinib-d4 or ¹³C₆-Ibrutinib) IVDose->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Analysis Pharmacokinetic Analysis (AUC Calculation for both analytes) LCMS->PK_Analysis Bioavailability Calculation of Absolute Bioavailability (F) PK_Analysis->Bioavailability

Caption: Workflow for an absolute bioavailability study using a stable isotope-labeled drug.

Safety Operating Guide

Proper Disposal of N-Boc-Ibrutinib-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of N-Boc-Ibrutinib-d4, a deuterated and Boc-protected intermediate of the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Adherence to these guidelines will minimize exposure risks and ensure that all waste is managed in accordance with safety and environmental regulations.

This compound, while an intermediate, should be handled with the same caution as the active parent compound, Ibrutinib, which is classified as a hazardous drug.[1] Due to its potential toxicity and the hazardous nature of related compounds, special precautions must be taken throughout its lifecycle in the laboratory, from handling and storage to final disposal.

Key Chemical and Safety Data

A thorough understanding of the compound's properties is the first step in safe handling. The following table summarizes key data for this compound and the parent compound, Ibrutinib.

PropertyThis compoundIbrutinib
Molecular Formula C₂₇H₂₆D₄N₆O₃C₂₅H₂₄N₆O₂
Molecular Weight 490.59 g/mol 440.5 g/mol
CAS Number Not available936563-96-1
Hazard Classification Not explicitly classified, but should be handled as hazardous based on the parent compound.Acute oral toxicity, skin irritation, serious eye irritation, respiratory tract irritation, reproductive toxicity, may cause organ damage through prolonged exposure.[2]
Storage Temperature Refer to supplier's MSDS; typically stored in a freezer.Store in a freezer.

Experimental Protocol: Safe Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.

Personal Protective Equipment (PPE)
  • Gloves: Wear double-layered, powder-free gloves that are resistant to chemicals. Gloves must be inspected before use and changed immediately if contaminated.

  • Lab Coat: A disposable or dedicated lab coat should be worn. If it becomes contaminated, it must be removed immediately and disposed of as hazardous waste.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator is required.

Waste Identification and Segregation
  • Unused or Expired Pure Compound: This should be treated as hazardous chemical waste.

  • Contaminated Labware: Items such as gloves, vials, pipette tips, and empty containers that have come into direct contact with this compound should be considered contaminated waste.

  • Sharps: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Solutions: Solutions containing this compound should not be disposed of down the drain.[3][4] They must be collected as hazardous chemical waste.

Waste Collection and Storage
  • Collect all this compound waste in clearly labeled, sealed containers.

  • The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the waste in a designated, secure area away from incompatible materials.

Spill Management
  • In case of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE before starting the cleanup.

  • For powder spills, carefully cover the spill with a damp absorbent material to avoid raising dust.

  • Collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.

Final Disposal
  • The ultimate disposal method for this type of hazardous waste is typically high-temperature incineration.[5]

  • This must be carried out by a certified hazardous waste management facility.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, ensuring safety and compliance at each step.

Disposal Workflow for this compound Start Generation of This compound Waste Identify Identify Waste Type Start->Identify Segregate Segregate Waste Identify->Segregate Pure Compound, Contaminated Labware, Solutions, Sharps Collect Collect in Labeled, Sealed Containers Segregate->Collect Store Store in Designated Secure Area Collect->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Dispose Arrange for Professional Disposal (Incineration) EHS->Dispose

Caption: Disposal Workflow for this compound Waste.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, while maintaining compliance with all applicable regulations. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistical Guidance for Handling N-Boc-Ibrutinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

N-Boc-Ibrutinib-d4 is an intermediate used in the synthesis of Ibrutinib-d4, a deuterated analog of Ibrutinib.[1] Ibrutinib is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1] Given that Ibrutinib is classified as a hazardous/cytotoxic drug, this compound should be handled with similar precautions to minimize occupational exposure.[2][3] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Chemical Properties

The table below summarizes key chemical data for this compound.

PropertyValueSource
Molecular Formula C₂₇H₂₆D₄N₆O₃[1]
Molecular Weight 490.59 g/mol [1]
IUPAC Name tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate[6]
Storage Temperature Refer to the supplier's Safety Data Sheet (SDS) for specific storage conditions.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure to potent pharmaceutical compounds like this compound.[7] A comprehensive PPE strategy should be implemented for all personnel handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for generating aerosols or dust. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[7][8]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory.[7]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds.[7] An N95 respirator may be applicable if required.[9]
Hand Protection Double GlovingWear two pairs of nitrile gloves.[7] The outer pair should be changed immediately if contaminated.[7]
Body Protection Disposable Coveralls or GownChoose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[7][10] Gowns should be disposable, made of low-permeability fabric, have long sleeves with tight-fitting cuffs, and fasten in the back.[11] A dedicated lab coat, preferably disposable, should be worn over personal clothing.[7]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[3][7]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[3][7]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for safely handling this compound from receipt to use. The following workflow outlines the key steps.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_post_handling Post-Handling receiving Receiving: - Inspect package for damage upon arrival. - Trained personnel should handle the package. - If damaged, treat as a spill. storage Storage: - Store in a designated, clearly labeled area. - Follow supplier's temperature recommendations. - Store separately from other non-hazardous chemicals. receiving->storage Secure Transport ppe Don Appropriate PPE: - Full PPE as per guidelines. storage->ppe Initiate Experiment weighing Weighing: - Use a containment system (e.g., glove box or ventilated balance enclosure). - Handle as a powder, minimizing dust generation. ppe->weighing solution Solution Preparation: - Work in a chemical fume hood or biological safety cabinet. - Use Luer-lock syringes and fittings to prevent leaks. weighing->solution decontamination Decontamination: - Clean all surfaces and equipment with a validated cleaning agent. solution->decontamination waste_disposal Waste Disposal: - Dispose of all contaminated materials as hazardous waste. decontamination->waste_disposal

Diagram 1: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Designate a specific area for handling this compound.

    • Ensure a chemical spill kit is readily accessible.[12]

    • Verify that safety showers and eyewash stations are operational and accessible.[13][14]

  • Personal Protective Equipment (PPE) :

    • Before entering the designated handling area, don the appropriate PPE as detailed in the table above.

  • Weighing and Reconstitution :

    • When handling the solid form, conduct all manipulations within a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of airborne particles.

    • For weighing, use a balance inside a ventilated enclosure.

    • When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. Use syringes and needles with Luer-lock fittings to minimize the risk of spills.[11]

  • Post-Handling Decontamination :

    • Wipe down all work surfaces and equipment with an appropriate decontamination solution.[7]

    • Carefully doff PPE, avoiding self-contamination, and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. Do not dispose of this compound down the drain or in regular trash.[2]

G cluster_waste_generation Waste Generation cluster_segregation Segregation and Collection cluster_final_disposal Final Disposal unused_compound Unused/Expired Compound waste_container Designated Hazardous Waste Container: - Clearly labeled as 'Cytotoxic Waste' - Puncture-resistant and leak-proof unused_compound->waste_container contaminated_materials Contaminated Materials: - Gloves, gowns, vials - Bench paper, cleaning materials contaminated_materials->waste_container licensed_contractor Licensed Hazardous Waste Contractor waste_container->licensed_contractor Scheduled Pickup incineration High-Temperature Incineration licensed_contractor->incineration

Diagram 2: Disposal Workflow for this compound and Contaminated Waste.
Experimental Protocol: Step-by-Step Disposal

  • Segregation :

    • Segregate all waste contaminated with this compound from other laboratory waste.

    • This includes unused or expired compounds, contaminated PPE, labware (e.g., vials, pipette tips), and cleaning materials.[15]

  • Containment :

    • Place all solid and liquid waste into a dedicated, leak-proof, and puncture-resistant container.

    • The container must be clearly labeled as "Hazardous Cytotoxic Waste" or with equivalent hazard communication.[15]

  • Storage of Waste :

    • Store the waste container in a secure, designated area away from general laboratory traffic until it is collected for disposal.

  • Final Disposal :

    • Arrange for a licensed hazardous waste disposal company to collect and transport the waste.

    • The preferred method for the final disposal of cytotoxic waste is high-temperature incineration.[2]

Spill Management and First Aid

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Don PPE : Before attempting to clean the spill, don the full recommended PPE, including respiratory protection.

  • Contain the Spill :

    • For powder spills : Gently cover the spill with a damp absorbent material to avoid making the powder airborne.[2]

    • For liquid spills : Cover with an appropriate absorbent material from a chemical spill kit.

  • Clean the Spill :

    • Working from the outside in, carefully collect all absorbent material and any contaminated items.

    • Place all materials into the designated cytotoxic waste container.

  • Decontaminate the Area :

    • Clean the spill area with a suitable decontamination solution, followed by a rinse with water.

    • Dispose of all cleaning materials as cytotoxic waste.

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][16] Remove contact lenses if present and easy to do so.[13]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[5][17] Remove contaminated clothing and shoes.[13]
Inhalation Move the person to fresh air.[5][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]
Ingestion Do NOT induce vomiting.[13] Clean mouth with water and drink plenty of water afterward.[5][16]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.